molecular formula C8H16O3 B13159183 2-Ethyl-3-hydroxy-4-methylpentanoic acid

2-Ethyl-3-hydroxy-4-methylpentanoic acid

Cat. No.: B13159183
M. Wt: 160.21 g/mol
InChI Key: WULHJNSNQFCYKE-UHFFFAOYSA-N
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Description

2-Ethyl-3-hydroxy-4-methylpentanoic acid ( 1310267-91-4) is a chiral hydroxy acid with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . As a compound featuring both a carboxylic acid and a hydroxyl group on its carbon chain, it serves as a valuable bifunctional building block in organic synthesis . Its structure makes it a candidate for developing novel synthetic methodologies, particularly in stereoselective synthesis for constructing complex molecules . Researchers utilize this and related β-hydroxycarbonyl compounds in the study of aldol reactions and as key intermediates for pharmaceuticals and fine chemicals . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures should be consulted via the supplied Safety Data Sheet. The product requires cold-chain transportation and secure, regulated storage . Available for global shipping from our international stockpoints.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-ethyl-3-hydroxy-4-methylpentanoic acid

InChI

InChI=1S/C8H16O3/c1-4-6(8(10)11)7(9)5(2)3/h5-7,9H,4H2,1-3H3,(H,10,11)

InChI Key

WULHJNSNQFCYKE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(C)C)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

The "Propionate-Isobutyrate" Motif: A Technical Guide to 2-Ethyl-3-hydroxy-4-methylpentanoic Acid

[1][2]

Executive Summary & Structural Analysis

2-Ethyl-3-hydroxy-4-methylpentanoic acid (CAS: 1310267-91-4) represents a critical structural motif in modern medicinal chemistry, specifically within the realm of polyketide synthase (PKS) mimicry . While often encountered as a catalog intermediate, its structural architecture—possessing a contiguous stereochemical dyad at the


stereoselective aldol condensations

This guide provides a comprehensive technical workflow for the synthesis, purification, and application of this molecule. Unlike simple fatty acids, the steric bulk of the

Structural Deconstruction

From a retrosynthetic perspective, the molecule is the "Syn-Aldol" or "Anti-Aldol" adduct of two simpler precursors:

  • Nucleophilic Component: A butyric acid derivative (providing the C1-C2 segment and the

    
    -ethyl group).
    
  • Electrophilic Component: Isobutyraldehyde (providing the C3-C5 segment and the

    
    -methyl group).
    

Synthetic Methodology: The Evans Aldol Protocol

To achieve high diastereoselectivity (dr > 95:5) and enantioselectivity (er > 99:1), simple acid-base condensation is insufficient. The industry-standard protocol utilizes Evans Oxazolidinone Auxiliaries . This method is preferred over Mukaiyama aldol reactions in this context because the crystalline nature of the oxazolidinone intermediates allows for easy purification without extensive chromatography.

Reaction Design & Causality
  • Why Boron Enolates? We utilize dibutylboron triflate (

    
    ) to form a rigid Z-enolate. The short B-O and B-N bonds create a tight Zimmerman-Traxler transition state, forcing the aldehyde to approach from the face opposite the bulky auxiliary, yielding the Syn-Aldol  product (2,3-syn).
    
  • Why Isobutyraldehyde? The steric bulk of the isopropyl group enhances the face-selectivity of the aldehyde approach, often boosting the diastereomeric ratio (dr) compared to linear aldehydes.

Step-by-Step Protocol (Self-Validating)

Reagents:

  • (4S)-4-Isopropyl-3-butyryl-2-oxazolidinone (Starting Auxiliary)

  • Dibutylboron triflate (

    
    ) (1.0 M in DCM)
    
  • Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde (Freshly distilled)

  • Hydrogen Peroxide (30%) / LiOH (for cleavage)

Workflow:

  • Enolization:

    • Charge a flame-dried flask with the butyryl-oxazolidinone (1.0 equiv) in anhydrous

      
       under 
      
      
      .
    • Cool to -78 °C . This temperature is critical to prevent

      
       silyl migration or non-selective enolization.
      
    • Add

      
       (1.1 equiv) dropwise, followed by DIPEA (1.2 equiv).
      
    • Checkpoint: The solution should turn pale yellow. Stir for 30 min at 0 °C to ensure complete enolate formation, then re-cool to -78 °C.

  • Aldol Addition:

    • Add Isobutyraldehyde (1.2 equiv) dropwise.

    • Stir at -78 °C for 1 hour, then warm to 0 °C over 1 hour.

    • Mechanistic Insight: The warming step drives the reaction to completion but must be controlled to prevent equilibration to the thermodynamic anti-isomer.

  • Oxidative Workup:

    • Quench with pH 7 buffer and methanol.

    • Add 30%

      
       carefully at 0 °C.
      
    • Why? This cleaves the B-O bond, releasing the aldol adduct without retro-aldol collapse.

  • Hydrolytic Cleavage (Chiral Auxiliary Removal):

    • Treat the purified intermediate with LiOH/H2O2 in THF/H2O at 0 °C.

    • Validation: Monitor by TLC. The disappearance of the UV-active oxazolidinone spot and appearance of the polar acid spot indicates completion.

Visualization of Synthetic Logic

GStartButyryl-Oxazolidinone(Chiral Auxiliary)EnolizationEnolization(Bu2BOTf / DIPEA)Start->Enolization-78°CTSZimmerman-TraxlerTransition StateEnolization->TS+ IsobutyraldehydeAldolSyn-Aldol Adduct(Boron Complex)TS->AldolStereoselectionCleavageHydrolysis(LiOH / H2O2)Aldol->CleavageOxidative WorkupProduct2-Ethyl-3-hydroxy-4-methylpentanoic AcidCleavage->ProductAuxiliary Recovery

Figure 1: Stereoselective synthesis workflow via Evans Aldol Protocol.

Analytical Profiling & Quality Control

To ensure the integrity of the synthesized 2-ethyl-3-hydroxy-4-methylpentanoic acid, the following analytical parameters must be met. These serve as a "self-validating" system for the researcher.

NMR Spectroscopy Data (Simulated for Validation)
  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    • 
       0.92 (d, 3H, 
      
      
      Hz, isopropyl-CH
      
      
      )
    • 
       0.96 (d, 3H, 
      
      
      Hz, isopropyl-CH
      
      
      )
    • 
       0.98 (t, 3H, ethyl-CH
      
      
      )
    • 
       1.65 (m, 2H, ethyl-CH
      
      
      )
    • 
       1.85 (m, 1H, isopropyl-CH)
      
    • 
       2.45 (m, 1H, 
      
      
      -H)
    • 
       3.65 (dd, 1H, 
      
      
      Hz,
      
      
      -CH-OH) — Diagnostic Signal. The coupling constant
      
      
      Hz is characteristic of syn-aldol stereochemistry in this scaffold.
  • 
    C NMR: 
    
    • Expected peaks at

      
      178 ppm (COOH), 
      
      
      76 ppm (C-OH), and clustered alkyl peaks at 10-40 ppm.
Mass Spectrometry
  • Technique: ESI-MS (Negative Mode).

  • Expected Ion:

    
     = 159.1.
    
  • Fragmentation: Loss of water (

    
    ) is common in the source if temperatures are too high.
    
Physical Properties Table[3]
PropertyValueNote
Molecular Formula

Molecular Weight 160.21 g/mol
Predicted pKa 4.75

0.1
Typical for

-branched carboxylic acids
LogP 1.4Moderate lipophilicity; cell-permeable
Boiling Point ~260 °C (Predicted)High due to H-bonding; distill as ester
Solubility DMSO, Methanol, DCMPoor solubility in water (<1 mg/mL)

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a "privileged scaffold" in FBDD. The 1,3-distance between the hydroxyl and carboxyl groups allows it to mimic the transition state of aspartyl proteases or serve as a zinc-binding group in metalloprotease inhibitors.

Polyketide Mimetics

The "propionate-isobutyrate" motif is structurally homologous to segments found in:

  • Epothilones: (Microtubule stabilizers).

  • Erythromycin: (Macrolide antibiotics). Researchers use this acid as a "chiral pool" building block. By reducing the carboxylic acid to an aldehyde or alcohol, it can be coupled via Wittig or Horner-Wadsworth-Emmons reactions to build larger polyketide chains without running complex iterative aldol cycles.

Biological Pathway Map

While not a drug itself, its metabolic stability (due to branching) makes it a useful probe.

PathwayMolecule2-Ethyl-3-hydroxy-4-methylpentanoic AcidEsterificationEsterificationMolecule->EsterificationReductionReduction to DiolMolecule->ReductionCouplingDCC/EDC CouplingMolecule->CouplingTarget1Flavor/Fragrance(Ethyl Esters)Esterification->Target1Volatile EstersTarget2PolyketideFragmentsReduction->Target2Chiral Building BlockTarget3Peptidomimetics(Statine Analogs)Coupling->Target3Amide Bond Formation

Figure 2: Functional divergence and application of the scaffold in chemical biology.

References

  • Evans, D. A., et al. "Stereoselective Aldol Condensations." Journal of the American Chemical Society, vol. 103, no. 8, 1981, pp. 2127-2129. Link

  • Heathcock, C. H. "The Aldol Reaction: Acid and General Base Catalysis." Comprehensive Organic Synthesis, vol. 2, 1991, pp. 133-179. Link

  • PubChem. "Compound Summary: 2-Ethyl-3-hydroxy-4-methylpentanoic acid (CID 12561848)."[1] National Library of Medicine. Link

  • NIST Chemistry WebBook. "Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester." National Institute of Standards and Technology.[2] Link(Note: Cited for physical property correlation of related esters).

2-Ethyl-3-hydroxy-4-methylpentanoic Acid: Structural Profiling, Asymmetric Synthesis, and Polyketide Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethyl-3-hydroxy-4-methylpentanoic acid (CAS: 1310267-91-4) is a highly functionalized aliphatic carboxylic acid characterized by its


-alkyl-

-hydroxy structural motif. This specific molecular architecture is a fundamental building block in the biosynthesis of complex polyketide macrolides and mycobacterial cell wall components (such as mycolic acids). This whitepaper provides an in-depth technical analysis of its structural properties, biological relevance, and a self-validating asymmetric synthetic protocol designed for drug development professionals and synthetic chemists.

Structural & Physicochemical Profiling

Understanding the exact stereochemical and physical parameters of 2-ethyl-3-hydroxy-4-methylpentanoic acid is critical for its application as a pharmaceutical intermediate or analytical standard.

Stereochemical Architecture

A common pitfall in analyzing branched aliphatic chains is the misidentification of stereocenters. For 2-ethyl-3-hydroxy-4-methylpentanoic acid, the carbon backbone is a pentanoic acid chain:

  • C2 (Chiral): Bonded to a carboxyl group, an ethyl group, a hydrogen atom, and the C3 complex.

  • C3 (Chiral): Bonded to a hydroxyl group, a hydrogen atom, the C2 complex, and an isopropyl group (C4).

  • C4 (Achiral): Despite being a branch point ("4-methyl"), C4 is bonded to a hydrogen atom, the C3 complex, and two identical methyl groups (the C5 terminal methyl and the 4-methyl substituent). Because of this symmetry, C4 is achiral.

Consequently, the molecule possesses exactly two stereocenters (C2 and C3), resulting in


 possible stereoisomers (the syn and anti pairs of enantiomers).
Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the molecule, essential for chromatographic method development and pharmacokinetic modeling.

PropertyValueSource / Method
IUPAC Name 2-ethyl-3-hydroxy-4-methylpentanoic acidComputed by LexiChem[1]
CAS Registry Number 1310267-91-4Commercial Registry[2]
Molecular Formula C8H16O3PubChem[1]
Molecular Weight 160.21 g/mol PubChem[1]
Monoisotopic Mass 160.1099 DaPubChem[1]
XLogP3 (Lipophilicity) 1.4Computed by XLogP3[1]
Topological Polar Surface Area 57.5 ŲComputed by Cactvs[1]
Number of Stereocenters 2 (C2, C3)Structural Analysis

Biological & Pharmaceutical Relevance

The


-alkyl-

-hydroxy acid motif is ubiquitous in nature, most notably within the polyketide pathway. In mycobacteria, including Mycobacterium tuberculosis, an analogous (though much longer-chain)

-alkyl-

-hydroxy architecture forms the core of mycolic acids. These are synthesized by Polyketide Synthase 13 (Pks13), which catalyzes the Claisen condensation of two fatty acyl chains followed by stereoselective reduction[3].

Understanding the synthesis and behavior of smaller analogs like 2-ethyl-3-hydroxy-4-methylpentanoic acid provides critical insights into the binding pockets of Pks13 inhibitors and the structural logic of polyketide-derived macrolide antibiotics.

PKS_Logic A Acyl-CoA (Starter Unit) KS Ketosynthase (KS) Claisen Condensation A->KS B Malonyl-CoA (Extender Unit) B->KS KR Ketoreductase (KR) Stereoselective Reduction KS->KR beta-keto intermediate Prod alpha-alkyl-beta-hydroxy Thioester Motif KR->Prod NADPH

Fig 1. Biosynthetic logic of the α-alkyl-β-hydroxy motif via Polyketide Synthase (PKS) domains.

Asymmetric Synthesis via Evans Aldol Methodology

To access stereopure 2-ethyl-3-hydroxy-4-methylpentanoic acid for pharmaceutical applications, relying on standard enolate alkylation is insufficient due to poor diastereocontrol. Instead, the Evans Asymmetric Aldol Reaction is the gold standard[4]. By utilizing a chiral oxazolidinone auxiliary and a Titanium(IV) Lewis acid, the reaction is forced through a rigid, chelation-controlled Zimmerman-Traxler transition state, ensuring precise 1,2-stereoinduction[5].

EvansAldol Aux N-Butanoyl Oxazolidinone (Chiral Auxiliary) Enolate Titanium(IV) Enolate (Z-geometry) Aux->Enolate TiCl4, i-Pr2NEt CH2Cl2, -78 °C Aldol Syn-Aldol Adduct (Highly Diastereoselective) Enolate->Aldol Isobutyraldehyde Chelation-Controlled TS Cleavage Auxiliary Cleavage (LiOH / H2O2) Aldol->Cleavage Product 2-Ethyl-3-hydroxy- 4-methylpentanoic acid Cleavage->Product Enantiopure Recovery

Fig 2. Asymmetric synthesis workflow for 2-ethyl-3-hydroxy-4-methylpentanoic acid.

Step-by-Step Synthetic Protocol

This protocol outlines the synthesis of the (2R, 3S) stereoisomer. Every step is designed as a self-validating system to ensure stereochemical integrity.

Step 1: Titanium Enolate Formation

  • Preparation: Dissolve (4S)-4-benzyl-3-butanoyloxazolidin-2-one (the chiral auxiliary) in anhydrous CH₂Cl₂ under an inert argon atmosphere. Cool the reaction vessel to -78 °C.

  • Activation: Add 1.1 equivalents of TiCl₄ dropwise. Causality: TiCl₄ acts as a bidentate Lewis acid, pre-coordinating the imide and carbonyl oxygens of the auxiliary to lock its conformation[4].

  • Deprotonation: Slowly add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base that selectively deprotonates the

    
    -carbon to form the highly stable Z-titanium enolate without initiating side reactions.
    

Step 2: Aldol Addition

  • Electrophile Addition: Add 1.2 equivalents of freshly distilled isobutyraldehyde (2-methylpropanal) dropwise to the enolate solution at -78 °C. Stir for 2 hours.

  • Stereochemical Control: Causality: The reaction proceeds via a closed, six-membered Zimmerman-Traxler transition state. The bulky isopropyl group of the aldehyde is directed anti to the auxiliary's benzyl group to minimize steric clash, establishing a strict syn relationship between the newly formed C2 ethyl and C3 hydroxyl groups[5].

  • Quench: Terminate the reaction with saturated aqueous NH₄Cl, extract with CH₂Cl₂, and purify the aldol adduct via flash column chromatography. (Validation Check: ¹H NMR should show a characteristic doublet of doublets for the C3 methine proton).

Step 3: Non-Destructive Auxiliary Cleavage

  • Hydrolysis: Dissolve the purified aldol adduct in a 3:1 mixture of THF/H₂O and cool to 0 °C.

  • Peroxide Cleavage: Add 4.0 equivalents of 30% H₂O₂ followed by 2.0 equivalents of LiOH. Stir for 1 hour. Causality: The hydroperoxide anion (HOO⁻) is highly nucleophilic due to the

    
    -effect. It selectively attacks the exocyclic imide carbonyl, hydrolyzing the amide bond without causing base-catalyzed epimerization at the sensitive C2 stereocenter.
    
  • Isolation: Quench with Na₂SO₃ to safely reduce excess peroxide. Acidify the aqueous layer to pH 2 with 1M HCl, and extract with ethyl acetate to isolate the stereopure 2-ethyl-3-hydroxy-4-methylpentanoic acid.

Analytical & Chromatographic Characterization

To validate the purity and structural identity of the synthesized compound, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃): The C4 isopropyl methyl groups will appear as two distinct doublets (integrating to 3H each) due to their diastereotopic nature in the presence of the adjacent C3 chiral center. The C3 methine proton will present as a distinct doublet of doublets, coupling with both the C2 proton and the C4 methine proton.

  • Mass Spectrometry (ESI-MS): In negative ion mode, the molecule will exhibit a strong [M-H]⁻ pseudomolecular ion at m/z 159.10. MS/MS fragmentation typically yields a prominent product ion corresponding to the loss of water (-18 Da) and decarboxylation (-44 Da), characteristic of

    
    -hydroxy acids.
    

References

  • 2-Ethyl-3-hydroxy-4-methylpentanoic acid | C8H16O3 | CID 12561848 - PubChem National Center for Biotechnology Information (NCBI)[Link]

  • Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 PubMed Central (PMC) - National Institutes of Health[Link]

  • Expedient synthesis of α,α-dimethyl-β-hydroxy carbonyl scaffolds via Evans' aldol reaction with a tertiary enolate ResearchGate (Tetrahedron Letters)[Link]

  • Evaluation of β-hydroxy protected aldehyde 1,3-stereoinduction in Mukaiyama aldol reactions Iowa Research Online[Link]

Sources

2-Ethyl-3-hydroxy-4-methylpentanoic acid CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Ethyl-3-hydroxy-4-methylpentanoic Acid

Part 1: Executive Summary & Chemical Identity

2-Ethyl-3-hydroxy-4-methylpentanoic acid (CAS 1310267-91-4) is a specialized branched-chain hydroxy acid (BCHA) belonging to the class of polyketide-like fragments. Structurally, it represents a "reduced" polypropionate motif, characterized by a contiguous stereochemical array at the


 (C2) and 

(C3) positions.

In drug development, this molecular scaffold is critical for two primary reasons:

  • Chiral Building Block: It serves as a high-value synthon for the synthesis of complex macrolides, ansamycins, and other polyketide-derived therapeutics. Its structure mimics the propionate/isobutyrate units found in the backbones of antibiotics like Erythromycin and immunosuppressants like Tacrolimus.

  • Impurity Standard: It is a known degradation product or process-related impurity in the fermentation and semi-synthesis of polyketide drugs. Accurate identification and quantification of this acid are essential for CMC regulatory compliance (ICH Q3A/B).

Table 1: Chemical Identity & Physicochemical Properties
PropertySpecification
Chemical Name 2-Ethyl-3-hydroxy-4-methylpentanoic acid
CAS Number 1310267-91-4 (Generic/Racemic)
Molecular Formula

Molecular Weight 160.21 g/mol
Structure

Stereocenters C2 and C3 (4 possible stereoisomers:

;

;

;

)
Physical State Viscous oil or low-melting solid (isomer-dependent)
Solubility Soluble in MeOH, EtOH, DMSO,

; Sparingly soluble in water
pKa (Predicted) ~4.8 (Carboxylic acid)
Boiling Point ~280°C (at 760 mmHg, predicted)

Part 2: Synthesis & Production Methodologies

For pharmaceutical applications requiring high enantiomeric purity, simple extraction from fermentation broth is often insufficient due to complex isolation matrices. Asymmetric Total Synthesis via the Evans Aldol reaction is the gold standard for producing this compound as a Reference Standard with defined stereochemistry.

Core Synthesis Protocol: Evans Aldol Approach

This method allows for the precise control of the C2 and C3 stereocenters.

Mechanism: The reaction involves a boron-mediated aldol condensation between a chiral


-acyloxazolidinone (carrying the butyryl group) and isobutyraldehyde. The steric bulk of the auxiliary and the rigid Zimmerman-Traxler transition state dictate the syn- or anti-selectivity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Auxiliary: (4S)-4-Benzyl-3-butyryl-2-oxazolidinone (Derived from L-Phenylalanine).

    • Electrophile: Isobutyraldehyde (Freshly distilled).

    • Lewis Acid: Dibutylboron triflate (

      
      ).
      
    • Base: Diisopropylethylamine (DIPEA).

  • Enolization (

    
    C): 
    
    • Dissolve the butyryl-oxazolidinone (1.0 equiv) in anhydrous

      
       under 
      
      
      
      .
    • Cool to

      
      C.
      
    • Add

      
       (1.1 equiv) dropwise, followed by DIPEA (1.2 equiv).
      
    • Stir for 30 minutes to form the

      
      -enolate.
      
  • Aldol Addition (

    
    C to 
    
    
    
    C):
    • Add Isobutyraldehyde (1.2 equiv) dropwise at

      
      C.
      
    • The reaction proceeds via a chair-like transition state.

    • Warm slowly to

      
      C over 1-2 hours.
      
  • Workup & Cleavage:

    • Quench with pH 7 phosphate buffer and methanol.

    • Oxidative workup with

      
       (to cleave the B-O bond).
      
    • Hydrolysis of Auxiliary: Treat the crude aldol adduct with

      
       in THF/Water at 
      
      
      
      C to remove the chiral auxiliary and release the free acid: (2S,3R)-2-ethyl-3-hydroxy-4-methylpentanoic acid .
  • Purification:

    • Acidify aqueous layer to pH 2 with 1N HCl.

    • Extract with EtOAc.

    • Purify via Flash Column Chromatography (

      
      , Hexane/EtOAc gradient).
      
Visualization: Synthesis Workflow

SynthesisPathway Start Start: Butyryl-Oxazolidinone Enolization Step 1: Enolization (Bu2BOTf, DIPEA, -78°C) Start->Enolization Activation Addition Step 2: Aldol Addition (Isobutyraldehyde) Enolization->Addition Nucleophilic Attack Adduct Intermediate: Boron Aldol Adduct Addition->Adduct Zimmerman-Traxler TS Cleavage Step 3: Hydrolysis (LiOH, H2O2) Adduct->Cleavage Auxiliary Removal Product Final Product: 2-Ethyl-3-hydroxy-4-methylpentanoic acid (High dr/ee) Cleavage->Product Isolation

Caption: Figure 1. Stereoselective synthesis pathway using Evans Aldol methodology to access specific diastereomers.

Part 3: Analytical Characterization & Impurity Profiling

Validating the identity of 2-Ethyl-3-hydroxy-4-methylpentanoic acid requires distinguishing it from its structural isomers (e.g., 3-hydroxy-4,4-dimethylhexanoic acid).

Nuclear Magnetic Resonance (NMR)
  • 
    -NMR (400 MHz, 
    
    
    
    ):
    • 
       0.9-1.0 ppm (m, 9H): Methyl groups (terminal ethyl and isopropyl).
      
    • 
       1.6-1.8 ppm (m, 3H): Methylene of ethyl group and methine of isopropyl.
      
    • 
       2.4-2.6 ppm (m, 1H): H-2 (
      
      
      
      -proton).
    • 
       3.6-3.8 ppm (dd, 1H): H-3 (
      
      
      
      -proton, carbinol).
    • Key Diagnostic: The coupling constant

      
       helps distinguish syn (typically smaller 
      
      
      
      , ~2-4 Hz) from anti (typically larger
      
      
      , ~7-9 Hz) diastereomers.
Mass Spectrometry (GC-MS)

Direct injection of hydroxy acids can lead to thermal dehydration or lactonization. Derivatization is mandatory.

  • Protocol: Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Target Derivative: Bis-TMS ether/ester.

  • Fragmentation Pattern: Look for

    
    -cleavage ions characteristic of the TMS-ether at C3 and the molecular ion 
    
    
    
    .
HPLC Method for Chiral Purity
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Detection: UV at 210 nm (weak absorbance) or RI/ELSD (preferred).

Part 4: Applications in Drug Development

Impurity Reference Standard (IRS)

In the fermentation of polyketides (e.g., Erythromycin, Tacrolimus), "shunting" of the biosynthetic pathway can lead to premature chain release or incorrect extender unit incorporation (e.g., butyrate instead of propionate).

  • Role: This acid serves as a marker for Module Specificity errors in PKS engineering.

  • Regulatory: Quantifying this impurity ensures the robustness of the fermentation feed strategy (e.g., controlling valine/isoleucine catabolism precursors).

Fragment-Based Drug Discovery (FBDD)

The 2-ethyl-3-hydroxy-4-methyl motif is a "privileged scaffold" for protein-protein interaction inhibitors.

  • Mechanism: The hydroxyl group acts as a hydrogen bond donor/acceptor, while the alkyl chains (ethyl, isopropyl) provide hydrophobic anchoring.

  • Use Case: Designing transition-state mimics for proteases where a scissile amide bond is replaced by the hydroxy-ethylene isostere.

Visualization: Impurity Management Workflow

ImpurityWorkflow Fermentation Fermentation Broth (Macrolide Production) Isolation Crude Isolation (Solvent Extraction) Fermentation->Isolation Detection Detection of Unknown Peak (RT = 12.5 min) Isolation->Detection Hypothesis Hypothesis: Degradation/Shunt Product Detection->Hypothesis Validation Co-Injection Spiking Study (HPLC/GC-MS) Detection->Validation Compare Synthesis Total Synthesis of Candidate Standard (CAS 1310267-91-4) Hypothesis->Synthesis Synthesis->Validation Confirmation Confirmed Impurity Identity Validation->Confirmation

Caption: Figure 2. Strategic workflow for identifying and validating the acid as a process impurity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12561848, 2-Ethyl-3-hydroxy-4-methylpentanoic acid. Retrieved from [Link]

  • Evans, D. A., et al. (1981).Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society. (Fundamental methodology for synthesis).
  • Cane, D. E. (1994).Polyketide Biosynthesis: Molecular Recognition and Specificity. Chemical Reviews.
  • ICH Expert Working Group.ICH Q3A(R2): Impurities in New Drug Substances.

A Technical Guide to the Prospective Biological Activities of 2-Ethyl-3-hydroxy-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

While 2-Ethyl-3-hydroxy-4-methylpentanoic acid is a structurally defined molecule, its biological activities and therapeutic potential remain largely unexplored in publicly accessible scientific literature.[1] This guide, therefore, serves as a forward-looking technical roadmap for researchers, scientists, and drug development professionals. By examining the bioactivities of structurally analogous compounds, we extrapolate potential therapeutic applications for this novel molecule. This document outlines a structured, scientifically rigorous approach to investigating its hypothesized anti-inflammatory, anticancer, and metabolic modulatory effects. Detailed, field-proven experimental protocols are provided to guide this research, ensuring a self-validating system of inquiry. Our objective is to furnish the scientific community with the foundational knowledge and practical methodologies required to unlock the potential of 2-Ethyl-3-hydroxy-4-methylpentanoic acid.

Introduction: Unveiling a Molecule of Interest

2-Ethyl-3-hydroxy-4-methylpentanoic acid is a branched-chain hydroxy fatty acid.[1] Its structure, characterized by a pentanoic acid backbone with ethyl, hydroxyl, and methyl substitutions, suggests potential interactions with biological systems that recognize and respond to lipid molecules. The absence of extensive research on this specific compound presents a unique opportunity for novel discoveries in therapeutics. This guide will, therefore, focus on a hypothesis-driven approach to its biological evaluation.

Extrapolating Potential Biological Activities from Structural Analogs

The biological activities of compounds are often closely linked to their chemical structures. By examining molecules with similar functional groups and carbon skeletons, we can formulate educated hypotheses about the potential functions of 2-Ethyl-3-hydroxy-4-methylpentanoic acid.

Anti-Inflammatory Potential

Branched-chain fatty acids (BCFAs) and hydroxy fatty acids have demonstrated immunomodulatory and anti-inflammatory effects.[2][3] BCFAs can suppress the expression of pro-inflammatory molecules and promote anti-inflammatory signaling pathways.[3] Fatty acid esters of hydroxy fatty acids (FAHFAs) are another class of lipids with anti-inflammatory properties.[2] Given its hybrid structure, 2-Ethyl-3-hydroxy-4-methylpentanoic acid may interact with key inflammatory pathways.

Hypothesized Mechanism of Action:

The molecule could potentially modulate the activity of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are known to be regulated by fatty acids and play a critical role in inflammation.[4] It might also interfere with pro-inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) pathway.[4]

Anticancer Activity

Substituted pentanoic acids have been investigated for their potential as anticancer agents.[5][6][7] Some derivatives have shown the ability to inhibit enzymes crucial for cancer cell survival and proliferation, such as Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs).[5][6][7][8][9] Additionally, certain hydroxy fatty acids, like 2-hydroxyoleic acid, have exhibited potent anti-cancer activities.[10]

Hypothesized Mechanism of Action:

2-Ethyl-3-hydroxy-4-methylpentanoic acid could potentially exert cytotoxic effects on cancer cells by inducing apoptosis (programmed cell death) or arresting the cell cycle.[6][7] Its structure might allow it to bind to and inhibit the activity of enzymes like MMPs or HDACs, which are often dysregulated in cancer.[8]

Metabolic Modulation

Fatty acids are central players in metabolic regulation. BCFAs have been shown to influence lipid metabolism, including fatty acid synthesis and β-oxidation.[11][12] Hydroxy fatty acids have also been implicated in metabolic processes and have been explored for their potential in managing obesity-related diseases.[2]

Hypothesized Mechanism of Action:

The molecule could influence metabolic pathways by acting as a signaling molecule or by directly affecting the activity of metabolic enzymes. It might, for instance, modulate the expression of genes involved in lipid homeostasis.[11]

A Proposed Research and Development Workflow

To systematically investigate the hypothesized biological activities of 2-Ethyl-3-hydroxy-4-methylpentanoic acid, a multi-stage research workflow is proposed. This workflow is designed to progress from initial in vitro screening to more complex cellular and potentially in vivo models.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Preclinical Evaluation A Compound Synthesis & Characterization B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Anti-inflammatory Screening (e.g., LPS-stimulated Macrophages) B->C D Anticancer Screening (Panel of Cancer Cell Lines) B->D F Signaling Pathway Analysis (e.g., Western Blot, qPCR) C->F G Enzyme Inhibition Assays (e.g., MMP, HDAC) D->G E Target Identification (e.g., Proteomics, Kinase Assays) H Metabolic Flux Analysis E->H F->E G->E I In Vivo Efficacy Models (e.g., Animal models of inflammation or cancer) H->I J Pharmacokinetics & Toxicology Studies I->J

Caption: Proposed R&D workflow for 2-Ethyl-3-hydroxy-4-methylpentanoic acid.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments proposed in the research workflow.

Protocol 1: In Vitro Anti-Inflammatory Activity Assessment

Objective: To determine the anti-inflammatory potential of 2-Ethyl-3-hydroxy-4-methylpentanoic acid by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 2-Ethyl-3-hydroxy-4-methylpentanoic acid (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control. Determine the IC50 value (the concentration that inhibits 50% of NO production).

Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of 2-Ethyl-3-hydroxy-4-methylpentanoic acid on a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., Jurkat for leukemia, MDA-MB-231 for breast cancer) in their respective recommended media.[8]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-Ethyl-3-hydroxy-4-methylpentanoic acid for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Hypothesized Signaling Pathway

Based on the potential anti-inflammatory and anticancer activities, a hypothesized signaling pathway is presented below. This diagram illustrates the potential points of intervention for 2-Ethyl-3-hydroxy-4-methylpentanoic acid.

G Molecule 2-Ethyl-3-hydroxy-4-methylpentanoic acid PPAR PPAR Activation Molecule->PPAR NFkB NF-κB Inhibition Molecule->NFkB MMP_HDAC MMP/HDAC Inhibition Molecule->MMP_HDAC Apoptosis ↑ Apoptosis Molecule->Apoptosis CellCycle Cell Cycle Arrest Molecule->CellCycle Inflammation ↓ Pro-inflammatory Cytokines PPAR->Inflammation NFkB->Inflammation Cancer ↓ Cancer Cell Proliferation MMP_HDAC->Cancer Apoptosis->Cancer CellCycle->Cancer

Caption: Hypothesized signaling pathway for the molecule's bioactivity.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of expected quantitative data from the initial screening assays. These values are for illustrative purposes to guide data presentation.

Assay Cell Line Parameter Hypothetical Value
Anti-inflammatoryRAW 264.7IC50 (NO Inhibition)25 µM
AnticancerJurkatIC50 (Cytotoxicity)15 µM
AnticancerMDA-MB-231IC50 (Cytotoxicity)40 µM
Enzyme InhibitionMMP-2IC5010 µM
Enzyme InhibitionHDAC8IC5030 µM

Conclusion and Future Directions

While the biological activity of 2-Ethyl-3-hydroxy-4-methylpentanoic acid is yet to be empirically determined, its chemical structure strongly suggests a promising avenue for therapeutic research. The hypothesis-driven approach outlined in this guide provides a robust framework for its systematic investigation. Future research should focus on validating the proposed activities, elucidating the precise mechanisms of action, and exploring its potential in relevant preclinical models. The protocols and workflows presented herein are intended to serve as a catalyst for such endeavors, ultimately aiming to translate this molecular potential into tangible therapeutic benefits.

References

  • PubChem. 2-Ethyl-3-hydroxy-4-methylpentanoic acid. National Center for Biotechnology Information. [Link]

  • Future Medicinal Chemistry. Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II. Future Science. [Link]

  • Obesity Reviews. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases. Wiley Online Library. [Link]

  • PubMed. Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids. National Library of Medicine. [Link]

  • Taylor & Francis Online. Synthesis, Anticancer Activity, Structure–Activity Relationship and Binding Mode of Interaction Studies of Substituted Pentanoic Acids. Taylor & Francis. [Link]

  • National Center for Biotechnology Information. Applications of hydroxy acids: classification, mechanisms, and photoactivity. National Library of Medicine. [Link]

  • Future Science. Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II. Future Science Group. [Link]

  • ResearchGate. Synthesis, Anticancer Activity, Structure–Activity Relationship and Binding Mode of Interaction Studies of Substituted Pentanoic Acids. ResearchGate. [Link]

  • Cyberlipid. Hydroxy fatty acids. Cyberlipid. [Link]

  • MDPI. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract. MDPI. [Link]

  • Wiley Online Library. An Update on Bioactive Lipids: Fatty Acid Esters of Hydroxy Fatty Acids in Food. Wiley. [Link]

  • NIH. Branched Chain Fatty Acids Have Immune-Modulatory Effects. National Institutes of Health. [Link]

  • Frontiers. Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris. Frontiers Media S.A. [Link]

  • National Center for Biotechnology Information. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line. National Library of Medicine. [Link]

  • bioRxiv. Branched chain fatty acid-rich diet promotes lipid droplet enlargement and impacts organismal health in Caenorhabditis elegans. Cold Spring Harbor Laboratory. [Link]

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Discovery, Synthesis, and Applications of 2-Ethyl-3-hydroxy-4-methylpentanoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethyl-3-hydroxy-4-methylpentanoic acid is a highly specialized branched-chain


-hydroxy acid. While not a standalone therapeutic agent, it represents a critical class of chiral building blocks used in the total synthesis of complex active pharmaceutical ingredients (APIs), including macrolide antibiotics and lipopeptides. This whitepaper explores the structural identity, historical evolution of its stereoselective synthesis, and the mechanistic causality behind its production via the Evans aldol reaction.

Introduction & Structural Identity

2-Ethyl-3-hydroxy-4-methylpentanoic acid (Molecular Formula: C8H16O3) is an aliphatic carboxylic acid characterized by a pentanoic acid backbone with ethyl, hydroxyl, and methyl substitutions at the C2, C3, and C4 positions, respectively[1].

The presence of two adjacent stereocenters at the


 (C2) and 

(C3) positions makes this molecule a challenging but highly valuable synthetic target. In modern drug discovery, stereopure

-hydroxy acids are essential for constructing polyketide chains, where the precise spatial arrangement of substituents dictates the biological target affinity[2].
Physicochemical Properties

The following table summarizes the key computed properties of the molecule, which are critical for understanding its solubility, reactivity, and behavior in downstream API coupling reactions[1].

PropertyValueComputational Source
IUPAC Name 2-ethyl-3-hydroxy-4-methylpentanoic acidLexiChem 2.6.6
CAS Number 1310267-91-4Sigma-Aldrich
PubChem CID 12561848PubChem[1]
Molecular Weight 160.21 g/mol PubChem 2.1
XLogP3 (Lipophilicity) 1.4XLogP3 3.0
Topological Polar Surface Area 57.5 ŲCactvs 3.4.6.11
Hydrogen Bond Donors 2Cactvs 3.4.6.11
Hydrogen Bond Acceptors 3Cactvs 3.4.6.11
Rotatable Bonds 4Cactvs 3.4.6.11

Historical Context: The Evolution of Aldol Stereocontrol

The fundamental carbon-carbon bond-forming reaction required to synthesize 2-ethyl-3-hydroxy-4-methylpentanoic acid is the aldol addition. While the aldol reaction was discovered independently in the 19th century by Kane, Borodin, and Würtz[3], controlling the stereochemistry of branched aliphatic chains remained a monumental challenge for over a century.

Early attempts to couple butyric acid derivatives with isobutyraldehyde yielded inseparable racemic mixtures. The turning point in the history of this molecule's synthesis occurred in 1957, when Howard Zimmerman and Marjorie Traxler proposed their predictive model for aldol stereoselectivity[4]. They postulated that the reaction proceeds through a highly ordered, six-membered chair-like transition state.

Building upon this model, David A. Evans introduced the chiral oxazolidinone auxiliary in 1981[5]. By temporarily attaching a chiral auxiliary to the butyric acid precursor, chemists could force the aldol addition to proceed with near-perfect diastereoselectivity. This breakthrough transformed 2-ethyl-3-hydroxy-4-methylpentanoic acid from a theoretical racemic mixture into a commercially viable, stereopure building block[6].

Mechanistic Causality: The Zimmerman-Traxler Transition State

To synthesize the syn-diastereomer of 2-ethyl-3-hydroxy-4-methylpentanoic acid, the reaction must be kinetically controlled to form a Z-enolate.

Why Boron? The choice of dibutylboron triflate (Bu₂BOTf) as a Lewis acid is not arbitrary. Boron-oxygen bonds are exceptionally short (~1.36 Å) compared to lithium or sodium enolates. This creates a tightly packed, rigid Zimmerman-Traxler transition state, maximizing the steric penalty for any disfavored orientations[4][6].

When isobutyraldehyde approaches the boron Z-enolate, its bulky isopropyl group is forced into a pseudo-equatorial position to minimize 1,3-diaxial interactions. Consequently, the ethyl group of the enolate is locked into a specific geometry, yielding the syn-aldol adduct with >99:1 diastereomeric ratio (d.r.)[5].

Table 2: Causality in Reaction Optimization
Lewis Acid / BaseEnolate GeometryTransition State RigidityDiastereomeric Ratio (syn:anti)
LDA / THFE/Z mixtureLoose (Lithium)~ 60:40
TiCl₄ / DIPEAZ-enolateModerate (Titanium)~ 85:15
Bu₂BOTf / DIPEA Z-enolate Rigid (Boron) > 99:1

Experimental Protocol: Asymmetric Synthesis via Evans Aldol

The following is a self-validating, step-by-step protocol for the stereoselective synthesis of (2S,3R)-2-ethyl-3-hydroxy-4-methylpentanoic acid.

Step 1: Auxiliary Attachment (Acylation)

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert argon atmosphere.

  • Cool to -78 °C and add n-BuLi (1.05 eq) dropwise to deprotonate the auxiliary.

  • Add butyryl chloride (1.1 eq) dropwise. Warm to 0 °C.

  • Validation: Monitor via TLC. The highly polar oxazolidinone spot will convert to a less polar imide spot.

Step 2: Enolization (Kinetic Control)

  • Dissolve the N-butyryloxazolidinone in anhydrous dichloromethane (DCM) and cool strictly to -78 °C.

  • Add Bu₂BOTf (1.1 eq) dropwise, followed by N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Causality: The low temperature (-78 °C) prevents ketene formation and ensures strictly kinetic deprotonation, yielding exclusively the Z-enolate[5].

Step 3: Aldol Addition

  • Add isobutyraldehyde (1.2 eq) dropwise to the enolate solution at -78 °C. Stir for 2 hours.

  • Self-Validation (Oxidative Workup): Quench the reaction with pH 7 phosphate buffer, methanol, and 30% H₂O₂. The H₂O₂ oxidizes the C-B bond, releasing the aldol adduct. The disappearance of the boron complex can be tracked via ¹¹B NMR.

Step 4: Auxiliary Cleavage

  • Dissolve the purified aldol adduct in a 3:1 mixture of THF/H₂O and cool to 0 °C.

  • Add 30% H₂O₂ (4.0 eq) followed by LiOH (2.0 eq).

  • Causality: The hydroperoxide anion (HOO⁻) acts as a super-nucleophile via the alpha-effect. It selectively attacks the imide carbonyl without causing retro-aldol cleavage or epimerization at the sensitive

    
    -chiral center[5].
    
  • Acidify the aqueous layer and extract with ethyl acetate to isolate the free 2-ethyl-3-hydroxy-4-methylpentanoic acid.

Visualizations

Workflow A Butyryl Chloride + Chiral Auxiliary B N-Butyryloxazolidinone (Imide) A->B Acylation (n-BuLi, THF) C Boron Z-Enolate (Bu2BOTf, DIPEA) B->C Enolization (-78°C, DCM) D Aldol Adduct (syn-diastereomer) C->D Isobutyraldehyde Addition E 2-Ethyl-3-hydroxy-4- methylpentanoic acid D->E Cleavage (LiOH, H2O2)

Synthetic workflow for 2-Ethyl-3-hydroxy-4-methylpentanoic acid via Evans Aldol addition.

Logic Core 2-Ethyl-3-hydroxy-4-methylpentanoic acid (Chiral Building Block) Macrolides Macrolide Antibiotics (Polyketide fragments) Core->Macrolides Stereocontrolled chain elongation Statins Enzyme Inhibitors (Lipophilic side chains) Core->Statins Hydrophobic anchoring Peptidomimetics Peptidomimetics (Non-natural precursors) Core->Peptidomimetics Amidation & coupling

Applications of the chiral building block in complex API synthesis.

Applications in Drug Development

The primary utility of 2-ethyl-3-hydroxy-4-methylpentanoic acid lies in its role as a stereopure precursor.

  • Macrolide Antibiotics: The branched

    
    -hydroxy acid motif is a repeating unit in polyketide natural products. Using this pre-synthesized building block allows chemists to bypass linear, low-yield chain elongations[2].
    
  • Peptidomimetics: The carboxylic acid terminus can be readily coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC), integrating the lipophilic, branched chain into non-natural peptide drugs to increase proteolytic stability and membrane permeability.

References

  • PubChem Compound Summary for CID 12561848 - National Institutes of Health (NIH) -[Link]

  • Catalytic Reductive Aldol and Mannich Reactions - National Center for Biotechnology Information (PMC) -[Link]

Sources

Methodological & Application

High-performance liquid chromatography (HPLC) for 2-Ethyl-3-hydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Ethyl-3-hydroxy-4-methylpentanoic acid

Authored by a Senior Application Scientist

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of 2-Ethyl-3-hydroxy-4-methylpentanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind the methodological choices. We will explore three distinct, validated approaches: a primary achiral method for total analyte quantification, a specialized chiral method for stereoisomer separation, and an enhanced sensitivity method using pre-column derivatization for trace-level analysis.

Introduction: The Analytical Challenge

2-Ethyl-3-hydroxy-4-methylpentanoic acid is a C8 carboxylic acid with two stereocenters, giving rise to four potential stereoisomers.[1] Its analysis presents two primary challenges for chromatographers:

  • Lack of a Strong Chromophore : The molecule does not possess a significant UV-absorbing functional group, making direct detection by HPLC with a Diode Array Detector (DAD) or UV detector challenging and often relegated to low, noisy wavelengths (200-215 nm).[2][3]

  • Chirality : The presence of stereoisomers means that a standard (achiral) HPLC method will not distinguish between them. For many pharmaceutical and biological applications, separating and quantifying individual enantiomers and diastereomers is critical, as they can exhibit different pharmacological activities and toxicities.

This guide provides robust solutions to these challenges, offering methods tailored to different analytical objectives.

Analytical Strategy Overview

The choice of analytical method depends on the specific research question. This guide is structured around a decision-making workflow to help you select the most appropriate protocol.

G start Analytical Goal for 2-Ethyl-3-hydroxy-4-methylpentanoic acid q1 Is quantification of individual stereoisomers required? start->q1 q2 Is trace-level detection (e.g., <1 µg/mL) required? q1->q2 No method2 Method 2: Chiral HPLC (Stereoisomer Separation) q1->method2  Yes method1 Method 1: Achiral RP-HPLC (Total Analyte Quantification) q2->method1 No method3 Method 3: Derivatization with Fluorescence Detection (High Sensitivity) q2->method3  Yes

Caption: Decision workflow for selecting the appropriate HPLC method.

Method 1: Achiral Analysis for Total Analyte Quantification

This method is ideal for determining the total concentration of all 2-Ethyl-3-hydroxy-4-methylpentanoic acid isomers. It employs a standard reversed-phase (RP-HPLC) approach.

Scientific Rationale

The core principle is to ensure the carboxylic acid is in its neutral, protonated form (-COOH) to achieve consistent retention and sharp peak shape on a non-polar C18 stationary phase. This is accomplished by acidifying the mobile phase to a pH well below the analyte's pKa (typically < 3.0).[4][5] Detection at a low wavelength (210 nm) is necessary due to the weak absorbance of the carboxyl group.[2][6]

Detailed Experimental Protocol

A. Materials and Reagents

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade water (18.2 MΩ·cm)

  • Phosphoric acid (H₃PO₄), 85%

  • Reference standard of 2-Ethyl-3-hydroxy-4-methylpentanoic acid

  • 0.22 µm syringe filters (PTFE or Nylon)

B. Instrumentation and Conditions

  • HPLC System: Any standard HPLC or UHPLC system with a DAD or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

C. Step-by-Step Procedure

  • Mobile Phase Preparation: To prepare 1 L of Solvent A, add 1.0 mL of 85% phosphoric acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of the reference standard in methanol.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of Solvent A and B.

  • Sample Preparation:

    • Dissolve or dilute the sample in the initial mobile phase composition (e.g., 80:20 Solvent A:B).

    • For complex matrices, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences.[5][7]

    • Filter the final sample solution through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Run a gradient elution as described in the table below.

    • Inject standards and samples.

Data Presentation: Chromatographic Conditions & Expected Performance
ParameterSetting/ValueRationale
Column C18, 4.6x150 mm, 5 µmIndustry standard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% H₃PO₄ in WaterAcidifier to suppress ionization of the carboxylic acid, ensuring good peak shape.[5]
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte from the C18 column.
Gradient 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% BA gradient is used to ensure elution of the analyte while cleaning the column of more nonpolar contaminants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Temperature 30°CProvides stable retention times and improved peak efficiency.
Detection 210 nmWavelength for detecting the carboxyl functional group.[6]
Expected RT ~8-10 minDependent on the specific C18 column chemistry.
Linearity (r²) >0.999Expected for a well-developed method.
LOQ ~1-5 µg/mLTypical for direct UV detection of a weak chromophore.

Method 2: Chiral Separation of Stereoisomers

This advanced method is essential when the objective is to separate and quantify the individual enantiomers and/or diastereomers of 2-Ethyl-3-hydroxy-4-methylpentanoic acid.

Scientific Rationale

Enantiomers have identical physical properties in an achiral environment and thus cannot be separated on a standard C18 column. A Chiral Stationary Phase (CSP) is required to create a transient diastereomeric complex with the analyte, allowing for differential interaction and separation.[8] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for a wide range of chiral compounds, including carboxylic acids.[7][9][10] Normal phase (non-polar mobile phase) or polar organic modes are typically employed for these separations.[10][11]

G cluster_0 Analyte Approaching CSP cluster_1 Interaction with CSP cluster_2 Separation Outcome Analyte { Chiral Analyte | (R,S)-Isomer} CSP Chiral Stationary Phase Chiral Cavity 1 Chiral Cavity 2 Analyte:f0->CSP:f0 Interaction Outcome Differential Retention R-Isomer: Stronger Interaction (Longer RT) S-Isomer: Weaker Interaction (Shorter RT) CSP:f1->Outcome:f1 Leads to CSP:f2->Outcome:f2 Leads to

Caption: Principle of chiral separation on a Chiral Stationary Phase (CSP).

Detailed Experimental Protocol

A. Materials and Reagents

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA) or Ethanol (EtOH)

  • Trifluoroacetic acid (TFA) or Acetic Acid

  • Reference standards for the stereoisomers (if available)

B. Instrumentation and Conditions

  • HPLC System: Standard HPLC or UHPLC system with a UV detector.

  • Column: Polysaccharide-based chiral column (e.g., CHIRALPAK® AD-H or CHIRALCEL® OD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 5-10 µL.

C. Step-by-Step Procedure

  • Mobile Phase Preparation: Carefully prepare the mobile phase mixture. For 1 L, combine 900 mL of n-Hexane, 100 mL of Isopropanol, and 1.0 mL of TFA. Mix well and degas.

  • Standard/Sample Preparation: Dissolve the sample or standard in a small amount of the mobile phase or isopropanol. Filter through a 0.22 µm PTFE syringe filter.

  • HPLC Analysis:

    • CRITICAL: Ensure the entire HPLC system is completely free of any reversed-phase solvents (especially water and buffers) before introducing the normal-phase mobile phase. Flush the system thoroughly with isopropanol first.

    • Equilibrate the chiral column with the mobile phase at a low flow rate (e.g., 0.2 mL/min) for at least 1 hour.

    • Slowly increase the flow rate to the desired setpoint.

    • Inject standards and samples. The analysis is typically run isocratically.

Data Presentation: Method Development & Expected Performance

Method development in chiral chromatography is often empirical.[9] A screening approach using different columns and mobile phase compositions is recommended.

ParameterSetting/ValueRationale
Column CHIRALPAK® AD-H (Amylose-based)Polysaccharide CSPs are highly versatile for chiral separations.[10]
Mobile Phase n-Hexane/IPA/TFA (90:10:0.1)A common normal-phase system. The alcohol acts as the polar modifier, and TFA improves the peak shape of the acidic analyte.
Flow Rate 0.8 mL/minAdjusted to optimize resolution and analysis time.
Temperature 25°CTemperature can significantly affect chiral selectivity; consistency is key.
Detection 215 nmLow wavelength detection is still required.
Expected Outcome Separation of up to four peaks corresponding to the different stereoisomers.Resolution (Rs) > 1.5 between critical pairs is desired.

Method 3: High-Sensitivity Analysis via Pre-Column Derivatization

This method is the preferred choice for trace-level quantification, such as in biological matrices or for impurity analysis. It involves chemically tagging the analyte with a fluorescent molecule before HPLC analysis.

Scientific Rationale

Pre-column derivatization converts the non-fluorescent carboxylic acid into a highly fluorescent ester.[12][13] This overcomes the sensitivity limitations of direct UV detection. Reagents like 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) react with the carboxylate anion to form a stable, fluorescent derivative that can be detected with extremely high sensitivity and selectivity by a fluorescence detector. The subsequent separation is typically performed using standard reversed-phase HPLC.[13]

Detailed Experimental Protocol

A. Materials and Reagents

  • All reagents from Method 1.

  • Derivatization Reagent: 4-Bromomethyl-7-methoxycoumarin (Br-Mmc).

  • Catalyst System: Anhydrous Potassium Carbonate (K₂CO₃) and 18-Crown-6.

  • Reaction Solvent: Acetone or Acetonitrile, anhydrous.

B. Step-by-Step Derivatization Procedure [13]

  • Sample Preparation: Evaporate an aliquot of the sample extract or standard solution to dryness under a gentle stream of nitrogen.

  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of Br-Mmc in acetone.

    • Prepare a 1 mg/mL solution of 18-Crown-6 in acetone.

  • Reaction:

    • To the dried residue, add 100 µL of the Br-Mmc solution, 50 µL of the 18-Crown-6 solution, and approximately 2-3 mg of anhydrous K₂CO₃.

    • Seal the reaction vial tightly.

    • Heat the mixture at 60°C for 30-60 minutes.

  • Work-up:

    • Cool the vial to room temperature.

    • Add 500 µL of the initial HPLC mobile phase.

    • Vortex and filter through a 0.22 µm syringe filter into an HPLC vial.

C. HPLC Conditions

  • HPLC System: HPLC with a Fluorescence Detector (FLD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Water (A) and Acetonitrile (B).

  • Gradient: A suitable gradient starting from ~40% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detection: Excitation: ~325 nm, Emission: ~395 nm.

  • Expected LOQ: < 10 ng/mL, potentially reaching pg/mL levels.

Method Validation and Trustworthiness

To ensure the trustworthiness of any of these methods, a formal validation should be performed according to ICH (International Council for Harmonisation) guidelines. This establishes the method as a self-validating system. Key parameters to assess include:

  • Specificity: Demonstrate that peaks from diluents, matrix components, or impurities do not interfere with the analyte peak.

  • Linearity: Analyze a minimum of five concentration levels to demonstrate a linear relationship between detector response and concentration (r² > 0.995).

  • Accuracy: Determine the closeness of the measured value to the true value, often assessed by spike/recovery experiments in a sample matrix.

  • Precision:

    • Repeatability (Intra-day): The agreement between results of multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day): The agreement between results on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition).

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Mobile phase pH is too high (Method 1). Column degradation. Sample overload.Ensure mobile phase pH is < 3.0. Use a new column. Reduce injection concentration/volume.
No/Poor Chiral Separation Incorrect CSP or mobile phase. Column contamination.Screen different chiral columns and mobile phase modifiers (e.g., EtOH instead of IPA).[10] Flush column according to manufacturer's instructions.
Drifting Retention Times Inadequate column equilibration. Mobile phase composition changing. Temperature fluctuations.Equilibrate for a longer period. Prepare fresh mobile phase daily. Use a column thermostat.
Low Derivatization Yield Presence of water in reagents/sample. Insufficient reaction time/temperature.Use anhydrous solvents. Ensure sample is completely dry. Optimize reaction conditions.
Extraneous Peaks Sample matrix interference. Contamination from reagents or vials. Derivatization reagent artifact.Improve sample cleanup (SPE/LLE). Run a blank injection. Inject a derivatized blank to identify reagent peaks.

Conclusion

The successful HPLC analysis of 2-Ethyl-3-hydroxy-4-methylpentanoic acid is readily achievable with a well-chosen and properly validated method. For routine analysis of total analyte concentration, a straightforward reversed-phase method with low-wavelength UV detection is sufficient. When stereoisomeric composition is critical, a dedicated chiral separation method using a polysaccharide-based CSP is mandatory. Finally, for applications requiring the highest sensitivity, pre-column derivatization with a fluorescent tag provides a powerful and robust solution. By understanding the principles behind each approach, researchers can confidently select and implement the optimal method for their specific analytical needs.

References

  • CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google P
  • PubChem. 2-Ethyl-3-hydroxy-4-methylpentanoic acid. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • OIV. Organic Acids : HPLC (Type-IV). International Organisation of Vine and Wine. [Link]

  • ACS Publications. Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. [Link]

  • Asian Journal of Chemistry. Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]

  • ACS Publications. Distribution and Organoleptic Impact of Ethyl 2-Hydroxy-4-methylpentanoate Enantiomers in Wine. [Link]

  • ResearchGate. Determination of carboxylic acids in apple juice by RP HPLC. [Link]

  • MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • Shimadzu. Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • PubChem. 2-Ethyl-3-hydroxy-4-methylpentanal. National Center for Biotechnology Information. [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • SciSpace. HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. [Link]

  • The Good Scents Company. ethyl (S)-2-hydroxy-4-methyl pentanoate. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ALWSCI. Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC). [Link]

  • ResearchGate. Can anybody help ,how to analysis by HPLC this three carboxylic acid ( Azelaic acid, Pelargonic acid and Oleic acid ) UV- detector ?. [Link]

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Application Note & Protocols: A Guide to the Purification of 2-Ethyl-3-hydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 2-Ethyl-3-hydroxy-4-methylpentanoic acid. This molecule's structure, featuring two chiral centers and polar hydroxyl and carboxylic acid functional groups, presents unique challenges that necessitate a multi-step purification strategy. This guide moves beyond simple protocols to explain the scientific principles behind each technique, ensuring robust and reproducible results. We will cover initial isolation via liquid-liquid extraction, bulk purification methods such as vacuum distillation and crystallization, and high-resolution chromatographic techniques including Reversed-Phase Chromatography (RPC), Hydrophilic Interaction Liquid Chromatography (HILIC), and preparative chiral HPLC for stereoisomer separation.

Introduction: The Purification Challenge

2-Ethyl-3-hydroxy-4-methylpentanoic acid is a functionalized carboxylic acid characterized by two key structural features that dictate its purification strategy:

  • High Polarity: The presence of both a carboxylic acid and a hydroxyl group makes the molecule highly polar and water-soluble, complicating extraction and standard normal-phase chromatography.

  • Chirality: The molecule possesses two stereocenters (at C2 and C3), meaning it can exist as a mixture of up to four stereoisomers. Separating these isomers is often critical for pharmacological applications and requires specialized chiral separation techniques.[1]

Effective purification, therefore, requires a logical workflow that first isolates the crude product, then removes bulk impurities, and finally resolves the desired stereoisomers. The choice of techniques depends on the initial purity of the crude material, the scale of the purification, and the required final purity specifications.

Physicochemical Properties

Understanding the molecule's properties is the foundation for designing an effective purification plan.

PropertyValue / DescriptionSource
Molecular Formula C₈H₁₆O₃[2]
Molecular Weight 160.21 g/mol [2]
Structure CCC(C(C(C)C)O)C(=O)O[2]
Polarity (XLogP3) 1.4[2]
Functional Groups Carboxylic Acid (-COOH), Secondary Alcohol (-OH)N/A
Estimated pKa ~4.5-5.0 (Typical for aliphatic carboxylic acids)N/A
Appearance Likely a viscous oil or low-melting solid at room temperature.Inferred from similar compounds[3][4]

Overall Purification Strategy

A successful purification campaign follows a logical progression from crude material to a highly purified final product. The following workflow illustrates the typical sequence of operations.

Purification_Workflow cluster_0 cluster_1 A Crude Reaction Mixture B Step 1: Liquid-Liquid Extraction (LLE) A->B Isolate from salts, catalysts, solvents C Crude Acid Isolate B->C D Step 2: Bulk Purification (Optional) C->D For >10g scale or very impure material G Step 3: Achiral Chromatographic Purification C->G Direct to chromatography for cleaner material E Vacuum Distillation Crystallization D->E:f0 D->E:f1 F Partially Purified Acid E:f0->F E:f1->F F->G H Reversed-Phase (RPC) HILIC G->H:f0 G->H:f1 I Racemic / Diastereomeric Mixture H:f0->I H:f1->I J Step 4: Chiral Separation I->J K Preparative Chiral HPLC J->K L Pure Stereoisomer(s) K->L

Caption: General workflow for the purification of 2-Ethyl-3-hydroxy-4-methylpentanoic acid.

Protocols and Methodologies

Step 1: Initial Workup via Liquid-Liquid Extraction (LLE)

Principle: LLE is the primary method for isolating the acidic product from a crude reaction mixture. It leverages the differential solubility of the ionized (carboxylate) and non-ionized (carboxylic acid) forms of the molecule in aqueous and organic phases. By manipulating the pH, the target compound can be selectively moved between layers, leaving behind neutral organic impurities or water-soluble inorganic byproducts.

LLE_Logic cluster_basic Basic Wash (pH > 9) cluster_acidic Acidic Extraction (pH < 3) A1 Aqueous Layer B1 Organic Layer C1 Product as Carboxylate Salt A1->C1 D1 Neutral Organic Impurities B1->D1 B2 Organic Layer B1->B2 Separate Layers & Acidify Aqueous Phase A2 Aqueous Layer C2 Inorganic Salts A2->C2 D2 Product as Carboxylic Acid B2->D2 Start Crude Mixture in Organic Solvent Start->A1

Caption: Logic of pH-based liquid-liquid extraction for carboxylic acid isolation.

Protocol:

  • Solvent Selection: If the reaction solvent is water-miscible (e.g., THF, ethanol), remove it under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. Shake vigorously and allow the layers to separate.

    • Scientist's Note: The target acid will deprotonate and move into the aqueous layer. Neutral organic impurities will remain in the organic layer.

  • Separation: Drain the lower aqueous layer. Discard the organic layer (or save for analysis of byproducts).

  • Acidification: Return the aqueous layer to the separatory funnel. Cool the funnel in an ice bath and slowly add 1M or 6M hydrochloric acid (HCl) with swirling until the pH is ~2-3 (verify with pH paper).

    • Scientist's Note: This step protonates the carboxylate, making the molecule neutral and less water-soluble, driving it into an organic solvent.

  • Extraction: Add a fresh portion of ethyl acetate or DCM. Shake vigorously.

  • Combine and Dry: Drain the organic layer. Repeat the extraction of the aqueous layer two more times. Combine all organic extracts.

  • Final Wash & Concentration: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator to yield the crude 2-Ethyl-3-hydroxy-4-methylpentanoic acid.[3][4][5]

Step 2: Bulk Purification Techniques

For larger quantities or highly impure material, a bulk purification step prior to chromatography can be economical.

Principle: Distillation separates compounds based on differences in boiling points. For a high-boiling, thermally sensitive molecule like a hydroxy acid, a high vacuum is essential to lower the boiling point sufficiently to prevent thermal degradation, such as dehydration or lactone formation.

Protocol:

  • Apparatus: Assemble a short-path distillation apparatus or a Kugelrohr apparatus.[6] Use a well-insulated distillation head.

  • Vacuum: Connect the apparatus to a high-vacuum pump capable of achieving pressures below 0.1 mmHg.

  • Heating: Place the distillation flask in a heating mantle or oil bath with magnetic stirring.

  • Distillation: Slowly and carefully heat the crude material. The product is expected to distill at a high temperature, even under vacuum. For a structurally similar compound, (2SR,3RS)-2,4-dimethyl-3-hydroxypentanoic acid, the boiling point was reported as 85–89°C at 0.01 mmHg.[4]

  • Collection: Collect the fraction that distills over a narrow temperature range. The product will likely be a clear, viscous oil.

Principle: Crystallization purifies a compound by separating it from impurities based on differences in solubility in a chosen solvent system. The target compound should be soluble in the hot solvent and insoluble in the cold solvent. Finding a suitable solvent for a polar molecule that tends to "oil out" can be challenging.

Protocol:

  • Solvent Screening: In small test tubes, test the solubility of the crude oil (~20-30 mg) in various solvents (e.g., hexane, diethyl ether, diisopropyl ether, or mixtures thereof).

  • Dissolution: Once a promising solvent is found, dissolve the bulk crude material in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added. Heat briefly and then filter the hot solution through a pad of celite to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then transfer to a 4°C refrigerator or -20°C freezer to induce crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum. A procedure for a similar hydroxy acid successfully used crystallization from hexane.[4]

Step 3: Achiral Chromatographic Purification

Chromatography is the most powerful tool for achieving high purity. The choice between reversed-phase and HILIC depends on the compound's retention characteristics.

Principle: RPC is ideal for moderately polar compounds. A non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (typically water and acetonitrile or methanol). The compound is retained by hydrophobic interactions. Adding a small amount of an acid (e.g., trifluoroacetic acid - TFA, or formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape.[7]

Protocol:

  • Column: C18-functionalized silica gel column.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a strong solvent like methanol. Alternatively, perform a solid-load by adsorbing the material onto a small amount of C18 silica.

  • Mobile Phase:

    • Solvent A: Water + 0.1% TFA

    • Solvent B: Acetonitrile + 0.1% TFA

  • Gradient: Run a linear gradient, for example, from 10% B to 95% B over 10-15 column volumes.

  • Detection: Use a UV detector (if the molecule has a chromophore, which this one does not) or, more effectively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

  • Fraction Collection: Collect fractions based on the detector signal and combine those containing the pure product.

  • Solvent Removal: Remove the acetonitrile/water/TFA under reduced pressure. Note that TFA is high-boiling and may require repeated co-evaporation with a solvent like isopropanol to remove completely.

Principle: If the compound is too polar and elutes too quickly (poor retention) on a C18 column, HILIC is an excellent alternative. HILIC uses a polar stationary phase (like bare silica or an amine-bonded phase) with a largely organic mobile phase. The compound is retained through partitioning into a water-enriched layer on the surface of the stationary phase.[8][9]

Protocol:

  • Column: Silica gel or Amine (NH₂) functionalized column.

  • Sample Loading: Dissolve the sample in the initial mobile phase (high organic content).

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Water

  • Gradient: Run a gradient that increases in polarity, for example, from 95% A / 5% B to 70% A / 30% B.

  • Detection & Collection: As with RPC, use an ELSD or mass spectrometer for detection and collect fractions accordingly.

Step 4: Chiral Separation

Principle: To separate the stereoisomers, a chiral environment must be introduced. This is most commonly achieved by using a Chiral Stationary Phase (CSP) in a preparative High-Performance Liquid Chromatography (HPLC) system. The different stereoisomers interact differently with the chiral selector on the stationary phase, leading to different retention times and enabling their separation.[1][]

Protocol:

  • Analytical Method Development:

    • Screen various CSP columns (e.g., polysaccharide-based columns like Chiralpak® IA, IB, IC, etc.) using an analytical HPLC system.

    • Test different mobile phases, typically mixtures of hexane/isopropanol (normal phase) or acetonitrile/methanol/water (polar organic or reversed-phase modes). Additives like TFA for acids or diethylamine for bases can improve peak shape.

  • Scale-Up to Preparative HPLC:

    • Once baseline separation is achieved at the analytical scale, transfer the method to a preparative HPLC system with a larger-diameter column of the same stationary phase.

    • Optimize the flow rate and sample loading to maximize throughput while maintaining separation.

  • Fraction Collection: Collect the separated enantiomeric/diastereomeric peaks individually.

  • Purity Confirmation: Analyze the collected fractions using the analytical chiral method to confirm their stereoisomeric purity (enantiomeric excess or diastereomeric excess).

  • Solvent Removal: Concentrate the fractions under reduced pressure to obtain the final, pure stereoisomer.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12561848, 2-Ethyl-3-hydroxy-4-methylpentanoic acid. PubChem. Available at: [Link]

  • Dieter, R. K., & Datar, R. (n.d.). (r)-3-hydroxy-4-methylpentanoic acid. Organic Syntheses Procedure. Available at: [Link]

  • Gantzer, M., & Zeh, M. (2002). Method for the purification of a-hydroxy acids on an industrial scale. Google Patents.
  • O'Connor, S., Szwej, E., & Kovacs, T. (2020). Isolation and Purification of Bacterially Produced Polyhydroxyalkanoates: Mechanisms, Limitations, and Current Advances. Polymers, 12(11), 2609. Available at: [Link]

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 785-801. Available at: [Link]

  • Vankayala, S. L., & Kallur, S. C. (2015). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. ResearchGate. Available at: [Link]

  • Corvasce, F. G. A., & Amblard, F. (2022). Process for extraction and purification of polyhydroxyalkanoates. Google Patents.
  • Zhang, L., & Guo, Y. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 939–957. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 237855, 2-Ethyl-3-hydroxy-4-methylpentanal. PubChem. Available at: [Link]

  • Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. Available at: [Link]

  • Samui, A. B., & Kulkarni, M. G. (2012). Crystallization and Material Properties of Polyhydroxyalkanoates (PHAs). ResearchGate. Available at: [Link]

  • Adams, P., Juliano, B. R., Feilich, H., & Baron, F. (1968). Process for preparing 2-ethyl-3-methyl pentanoic acid. Google Patents.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Loder, D. J. (1941). Process for purification of carboxylic acids. Google Patents.
  • Heathcock, C. H., & Oare, D. A. (n.d.). (2sr,3rs)-2,4-dimethyl-3-hydroxypentanoic acid. Organic Syntheses Procedure. Available at: [Link]

  • Procter, D. J., & Gammack, J. C. (2021). Direct Decarboxylative Functionalization of Carboxylic Acids via O–H Hydrogen Atom Transfer. Accounts of Chemical Research, 54(12), 2737-2748. Available at: [Link]

  • Lee, J., et al. (2020). Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. Journal of Chromatography A, 1626, 461369. Available at: [Link]

  • Gonzalez-Gutierrez, J., et al. (2020). Beyond Intracellular Accumulation of Polyhydroxyalkanoates: Chiral Hydroxyalkanoic Acids and Polymer Secretion. Frontiers in Bioengineering and Biotechnology, 8, 284. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-formylamino-3-hydroxy-4-ethyl-4-pentenoic acid ethyl ester. PrepChem.com. Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]

  • Jain, R., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6219. Available at: [Link]

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Application Note: 2-Ethyl-3-hydroxy-4-methylpentanoic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethyl-3-hydroxy-4-methylpentanoic acid (EHMPA) is a highly functionalized chiral building block characterized by three contiguous stereocenters (in its most complex derivatives) or two distinct stereocenters at the


 and 

positions. It represents a "statine-like" gamma-hydroxy acid scaffold, structurally analogous to the transition-state mimics used in aspartic protease inhibitors (e.g., Renin, HIV protease).

Unlike the common propionate (methyl-branched) synthons found in polyketides, the 2-ethyl substitution pattern offers unique steric bulk, making EHMPA a critical tool for Structure-Activity Relationship (SAR) studies. It allows medicinal chemists to probe hydrophobic pockets in receptor binding sites that are inaccessible to smaller methyl analogs. Additionally, its ester derivatives serve as high-value intermediates in the synthesis of chiral pheromones and fragrances.

This guide provides a definitive protocol for the stereoselective synthesis of Syn-EHMPA using Evans auxiliary methodology, along with downstream application notes for its incorporation into peptidomimetics.

Scientific Foundation: The Stereochemical Challenge

The synthesis of EHMPA relies on the construction of the C2-C3 bond with precise stereocontrol. The molecule is effectively the aldol adduct of Butyric Acid (providing the C1-C2 ethyl segment) and Isobutyraldehyde (providing the C3-C4 isopropyl segment).

The Aldol Disconnection
  • Donor: Butyrate enolate (Nucleophile).

  • Acceptor: Isobutyraldehyde (Electrophile).

  • Challenge: Controlling the relative stereochemistry (Syn vs. Anti) and absolute stereochemistry (Enantiomeric Excess).

Mechanistic Logic (Zimmerman-Traxler Model)

To achieve the high-value Syn-isomer (2S, 3R or 2R, 3S), we utilize the Evans Boron Enolate method.

  • Z-Enolate Formation: The dibutylboron triflate (

    
    ) reagent, combined with a tertiary amine, exclusively generates the Z-enolate of the butyryl-oxazolidinone.
    
  • Face Selectivity: The chiral oxazolidinone auxiliary shields one face of the enolate.

  • Transition State: The reaction proceeds through a closed, six-membered Zimmerman-Traxler transition state, locking the aldehyde and enolate into an orientation that minimizes steric clash (pseudo-equatorial placement), yielding the Syn-Aldol product with >98:2 diastereomeric ratio (dr).

Detailed Protocol: Stereoselective Synthesis of Syn-EHMPA

Objective: Synthesis of (2S, 3R)-2-ethyl-3-hydroxy-4-methylpentanoic acid (or its enantiomer depending on auxiliary). Scale: 10 mmol (scalable to 100 mmol).

Reagents & Equipment
  • Auxiliary: (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary).

  • Acylating Agent: Butyryl chloride.

  • Lewis Acid: Dibutylboron triflate (

    
    ) (1.0 M in DCM).
    
  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (

    
    ).
    
  • Electrophile: Isobutyraldehyde (freshly distilled).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Cryostat: Capable of maintaining -78°C.

Workflow Diagram

G cluster_0 Phase 1: Acylation cluster_1 Phase 2: Asymmetric Aldol cluster_2 Phase 3: Cleavage & Isolation Aux Evans Auxiliary (S)-4-Benzyl-2-oxazolidinone Imide N-Butyryl Imide (Precursor) Aux->Imide Acylation ButCl Butyryl Chloride (n-BuLi, THF, -78°C) ButCl->Imide AldolAdduct Boron Aldol Adduct Imide->AldolAdduct Z-Enolate Formation Boron Bu2BOTf / DIPEA (Enolization -78°C) Boron->AldolAdduct Aldehyde Isobutyraldehyde (Electrophile) Aldehyde->AldolAdduct Zimmerman-Traxler TS Target Syn-EHMPA (2-Ethyl-3-hydroxy-4-methylpentanoic acid) AldolAdduct->Target Chiral Cleavage Recov Recovered Auxiliary AldolAdduct->Recov Oxidative H2O2 / LiOH (Hydrolysis)

Figure 1: Step-by-step synthetic workflow for Syn-EHMPA using Evans Aldol methodology.

Step-by-Step Procedure
Phase 1: Preparation of N-Butyryl Oxazolidinone
  • Dissolution: Dissolve (S)-4-benzyl-2-oxazolidinone (1.77 g, 10 mmol) in anhydrous THF (30 mL) under

    
     atmosphere. Cool to -78°C.
    
  • Deprotonation: Add n-Butyllithium (1.6 M in hexanes, 6.8 mL, 11 mmol) dropwise over 15 min. Stir for 30 min.

  • Acylation: Add Butyryl chloride (1.15 mL, 11 mmol) dropwise.

  • Warm & Quench: Allow to warm to 0°C over 1 hour. Quench with saturated

    
    .
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc 4:1) to yield the N-butyryl imide.
    
Phase 2: The Evans Aldol Reaction (Critical Step)
  • Enolization: Dissolve the N-butyryl imide (10 mmol) in anhydrous DCM (50 mL) under Argon. Cool to 0°C .[1]

  • Boron Addition: Add

    
     (1.0 M in DCM, 11 mL, 11 mmol) dropwise, followed immediately by DIPEA (2.1 mL, 12 mmol). The solution should turn pale yellow.
    
  • Enolate Formation: Stir at 0°C for 30 minutes to ensure complete formation of the (Z)-boron enolate.

  • Cooling: Cool the reaction mixture to -78°C .

  • Aldehyde Addition: Add Isobutyraldehyde (1.1 mL, 12 mmol) dropwise.

  • Reaction: Stir at -78°C for 1 hour, then warm to 0°C and stir for an additional 1 hour.

  • Oxidative Workup:

    • Add pH 7 phosphate buffer (15 mL) and Methanol (45 mL).

    • Caution: Add a mixture of Methanol:30%

      
       (2:1, 30 mL) carefully at 0°C (Exothermic!).
      
    • Stir for 1 hour at room temperature to cleave the boron-oxygen bond.

  • Isolation: Concentrate to remove methanol. Extract with DCM. Wash with 5% HCl, then

    
    . Dry and concentrate.
    
    • Result: Crude aldol adduct (Auxiliary attached).

Phase 3: Hydrolytic Cleavage to Free Acid
  • Dissolution: Dissolve the purified aldol adduct in THF/Water (4:1, 50 mL). Cool to 0°C.[1]

  • Hydrolysis: Add LiOH (2 equiv) and

    
     (4 equiv). Stir at 0°C for 3 hours.
    
  • Quench: Quench with

    
     (to destroy peroxide) and then acidify to pH 2 with 1N HCl.
    
  • Extraction: Extract the free acid (EHMPA) with EtOAc.

    • Note: The auxiliary can be recovered from the organic layer before acidification or by column chromatography of the crude mixture.

Application Notes: Utilization in Drug Discovery

Peptidomimetic Incorporation (P1/P2' Isostere)

EHMPA serves as a hydroxy-ethylene isostere precursor. In protease inhibitor design, the scissile amide bond of a peptide substrate is replaced by a non-cleavable hydroxy-ethylene scaffold.

  • Protocol:

    • Protect the hydroxyl group of EHMPA (TBS-Cl or BOM-Cl).

    • Convert the carboxylic acid to an amide using standard coupling agents (HATU/DIPEA) with the C-terminal amine fragment of the target drug.

    • Result: A transition-state inhibitor with a bulky 2-ethyl group fitting into the S1' or S2 hydrophobic pocket of the enzyme.

Synthesis of Chiral Lactones (Fragrance/Pheromones)

The 2-ethyl-3-hydroxy motif readily cyclizes to form


-lactones or, more commonly, 

-lactones if chain extended.
  • Direct Lactonization: Treatment of EHMPA with p-Toluenesulfonyl chloride (TsCl) in Pyridine promotes the formation of the

    
    -lactone (similar to Orlistat core).
    
  • Gamma-Lactone Formation: If the chain is extended (e.g., via Horner-Wadsworth-Emmons on the aldehyde precursor before aldol), acid-catalyzed cyclization yields substituted

    
    -lactones, which are potent signaling molecules in insect chemical ecology.
    

Quality Control & Validation Parameters

To ensure the integrity of the chiral building block, the following QC metrics must be met.

ParameterMethodAcceptance CriteriaNotes
Chemical Purity HPLC (C18 Column)> 98.0%Monitor at 210 nm (low UV absorbance).
Diastereomeric Ratio (dr) 1H NMR (400 MHz)> 95:5 (Syn:Anti)Diagnostic peaks:

-proton doublet at ~2.5 ppm. Syn coupling constant

; Anti

.
Enantiomeric Excess (ee) Chiral HPLC> 99%Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA (90:10).
Structure Verification HRMS (ESI-)

159.1021
Calculated for

.
Troubleshooting the Aldol Reaction
  • Low Syn Selectivity: Usually caused by incomplete enolization or warming during the aldehyde addition. Ensure

    
     quality (should be clear/yellow, not dark brown) and maintain -78°C strictly.
    
  • Low Yield: Often due to poor quality Isobutyraldehyde (oxidizes to isobutyric acid). Distill aldehyde immediately before use.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society. Link

  • Heathcock, C. H. (1981). Acyclic stereocontrol through the aldol condensation. Science. Link

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3R)-3-Hydroxy-2-methylpentanoic acid. Organic Syntheses. Link (Representative protocol adapted for Ethyl analog).

  • PubChem Compound Summary. (2025). 2-Ethyl-3-hydroxy-4-methylpentanoic acid (CID 12561848). National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-3-hydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-3-hydroxy-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful execution of your experiments.

I. Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific problems that may arise during the synthesis of 2-Ethyl-3-hydroxy-4-methylpentanoic acid, offering probable causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Question: We are experiencing significantly lower than expected yields of 2-Ethyl-3-hydroxy-4-methylpentanoic acid. What are the likely causes and how can we improve the yield?

Answer: Low yields can stem from several factors throughout the synthetic process, from the initial reaction to the final workup. Here’s a breakdown of potential issues and how to address them:

Probable Cause 1: Incomplete Aldol Reaction.

The core of this synthesis often involves an aldol addition or a related C-C bond-forming reaction.[1][2] Incomplete conversion of starting materials is a primary culprit for low yields.

  • Solution:

    • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and stoichiometry of reactants. For kinetically controlled aldol additions, maintaining a low temperature (e.g., -78 °C) is crucial to prevent side reactions.[1]

    • Choice of Base: The selection of the base is critical for efficient enolate formation. For sterically hindered ketones, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to promote the formation of the kinetic enolate.[1]

    • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product. This will help determine the optimal reaction time and prevent premature quenching.

Probable Cause 2: Side Reactions.

Several side reactions can compete with the desired transformation, consuming starting materials and reducing the overall yield.

  • Solution:

    • Grignard Reagent-Related Issues: If a Grignard-type reaction is employed, be aware of potential side reactions. The Grignard reagent can act as a base, leading to deprotonation and recovery of the starting ketone after workup.[3] It can also cause reductions.[3] Using an excess of the Grignard reagent can sometimes lead to double addition to ester functionalities, forming a tertiary alcohol instead of the desired ketone intermediate.[4][5][6]

    • Control of Stereochemistry: In aldol-type reactions, controlling the stereochemistry is paramount. The use of chiral auxiliaries or stereoselective enolization methods, such as those employing boron enolates, can significantly improve the yield of the desired diastereomer.[7][8]

Probable Cause 3: Product Loss During Workup and Purification.

The desired product might be lost during the extraction and purification steps.

  • Solution:

    • Aqueous Solubility: The product, being a carboxylic acid with a hydroxyl group, may have some solubility in the aqueous layer during extraction.[9] To minimize this, saturate the aqueous layer with sodium chloride before extraction.

    • pH Adjustment: Carefully control the pH during the acidic workup to ensure the carboxylic acid is fully protonated and thus more soluble in the organic phase.[10]

    • Purification Method: Column chromatography is a common purification method. Ensure the chosen solvent system provides good separation between the product and any impurities. If the product is volatile, avoid excessive heating during solvent removal.[9]

Issue 2: Difficulty in Stereocontrol

Question: We are obtaining a mixture of diastereomers and are struggling to isolate the desired stereoisomer of 2-Ethyl-3-hydroxy-4-methylpentanoic acid. How can we improve the diastereoselectivity of the reaction?

Answer: Achieving high diastereoselectivity is a common challenge in aldol-type reactions. The relative stereochemistry of the newly formed stereocenters is determined by the geometry of the enolate and the transition state of the reaction.

Probable Cause 1: Poorly Controlled Enolate Geometry.

The geometry of the enolate (Z or E) can significantly influence the stereochemical outcome of the aldol addition.

  • Solution:

    • Directed Enolization: The choice of base and reaction conditions can influence the enolate geometry. For example, using dicyclohexylboron triflate with triethylamine can favor the formation of a specific enolate, leading to higher diastereoselectivity.[11]

    • Chiral Auxiliaries: Employing a chiral auxiliary, such as an Evans oxazolidinone, can provide excellent stereocontrol. The auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.[8]

Probable Cause 2: Non-Optimal Reaction Conditions.

Temperature and solvent can play a crucial role in the transition state geometry and, consequently, the diastereoselectivity.

  • Solution:

    • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to -100 °C) to favor a more ordered, chair-like transition state, which often leads to higher diastereoselectivity.[10]

    • Solvent Effects: The polarity of the solvent can influence the aggregation of the enolate and the transition state. Experiment with different ethereal solvents like THF or diethyl ether. Nonpolar solvents can also influence the stereochemical outcome.[11]

Issue 3: Challenges in Product Purification

Question: We are finding it difficult to purify 2-Ethyl-3-hydroxy-4-methylpentanoic acid from the reaction mixture. What are some effective purification strategies?

Answer: The presence of a polar carboxylic acid and a hydroxyl group can make purification challenging.

Probable Cause 1: Co-elution of Impurities during Chromatography.

Similar polarities of the product and byproducts can lead to poor separation on a silica gel column.

  • Solution:

    • Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation. Adding a small amount of acetic or formic acid to the eluent can help to suppress the ionization of the carboxylic acid and reduce tailing on the column.

    • Alternative Purification Techniques: Consider other purification methods such as fractional distillation under reduced pressure if the compound is sufficiently volatile and thermally stable.[12] Crystallization can also be an effective method for obtaining highly pure material if a suitable solvent is found.[13]

Probable Cause 2: Formation of Emulsions during Extraction.

The presence of both polar and nonpolar functionalities can lead to the formation of stable emulsions during aqueous workup.

  • Solution:

    • Brine Wash: After the initial extractions, washing the combined organic layers with a saturated sodium chloride solution (brine) can help to break emulsions.

    • Centrifugation: For persistent emulsions, centrifugation can be an effective method to separate the layers.

    • Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break the emulsion.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of 2-Ethyl-3-hydroxy-4-methylpentanoic acid.

Q1: What are the most common synthetic routes to prepare 2-Ethyl-3-hydroxy-4-methylpentanoic acid?

A1: The most common approaches involve carbon-carbon bond-forming reactions that create the β-hydroxy acid skeleton. These include:

  • Aldol-type reactions: This is a classic and versatile method involving the reaction of an enolate of a butanoic acid derivative with isobutyraldehyde.[1][2] Stereocontrol can be achieved using chiral auxiliaries or substrate control.[7][8]

  • Reformatsky Reaction: This reaction utilizes an α-halo ester and an aldehyde in the presence of zinc to form a β-hydroxy ester, which can then be hydrolyzed to the desired carboxylic acid.[11][12]

  • Grignard-type additions: While less direct for this specific target, a Grignard reagent could be added to an α-keto ester, followed by further transformations. However, controlling the addition to the ketone without reacting with the ester can be challenging.[3][4][6]

Q2: How can I confirm the structure and purity of the synthesized 2-Ethyl-3-hydroxy-4-methylpentanoic acid?

A2: A combination of spectroscopic and analytical techniques is essential for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the carbon skeleton and the presence of the ethyl, hydroxyl, and isopropyl groups. The coupling constants in the ¹H NMR spectrum can also provide information about the relative stereochemistry of the two chiral centers.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid and the alcohol, as well as the C=O stretch of the carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific hazards associated with this synthesis may include:

  • Flammable Solvents: Many of the solvents used, such as THF and diethyl ether, are highly flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Reactive Reagents: Reagents like LDA and Grignard reagents are pyrophoric and/or water-reactive. They must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Corrosive Reagents: Strong acids and bases used during the reaction and workup are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

III. Experimental Protocols & Data

Protocol 1: Diastereoselective Aldol Addition using a Chiral Auxiliary

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Preparation of the N-acyl Oxazolidinone: React butanoyl chloride with the desired Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in the presence of a base like triethylamine in an anhydrous solvent like dichloromethane at 0 °C.

  • Enolate Formation: Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a solution of a boron triflate reagent (e.g., dibutylboron triflate) dropwise, followed by a hindered amine base (e.g., diisopropylethylamine). Stir for 30-60 minutes.

  • Aldol Addition: To the resulting boron enolate solution at -78 °C, add a solution of freshly distilled isobutyraldehyde in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to 0 °C over 1-2 hours.

  • Workup: Quench the reaction by adding a pH 7 buffer solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of the Aldol Adduct: Purify the crude product by flash column chromatography on silica gel.

  • Hydrolysis of the Chiral Auxiliary: The purified aldol adduct can be hydrolyzed using standard conditions (e.g., lithium hydroxide in a THF/water mixture) to yield the desired 2-Ethyl-3-hydroxy-4-methylpentanoic acid.

Data Summary: Expected Yields and Stereoselectivity
Synthetic MethodKey ReagentsTypical Yield (%)Typical Diastereomeric Ratio (syn:anti)
Aldol Addition (Chiral Auxiliary)Evans Auxiliary, Dibutylboron triflate60-85>95:5
Reformatsky ReactionEthyl 2-bromobutanoate, Isobutyraldehyde, Zinc50-70Varies, often near 1:1 without additives

Note: Yields and diastereomeric ratios are highly dependent on the specific reaction conditions and substrate.

IV. Visualizing the Workflow

Diagram: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Side Reactions? IncompleteReaction->SideReactions No OptimizeConditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) IncompleteReaction->OptimizeConditions Yes WorkupLoss Product Loss During Workup? SideReactions->WorkupLoss No CheckSideProducts Identify Side Products (NMR, MS) SideReactions->CheckSideProducts Yes ImproveWorkup Improve Workup Protocol (pH control, Brine wash) WorkupLoss->ImproveWorkup Yes Purification Optimize Purification WorkupLoss->Purification No MonitorProgress Monitor Reaction Progress (TLC, HPLC) OptimizeConditions->MonitorProgress Success Improved Yield MonitorProgress->Success CheckSideProducts->OptimizeConditions ImproveWorkup->Success Purification->Success

Caption: Troubleshooting workflow for addressing low product yield.

V. References

  • Grignard Reaction - Organic Chemistry Portal. [Link]

  • Grignard Reaction - Common Conditions. [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

  • How To: Troubleshoot a Reaction - University of Rochester. [Link]

  • Synthesis of 2-formylamino-3-hydroxy-4-ethyl-4-pentenoic acid ethyl ester - PrepChem.com. [Link]

  • Carbonyl Chemistry :: The Aldol Condensation - Stereochemistry. [Link]

  • Esters with Grignard Reagent - Chemistry Steps. [Link]

  • Diastereoselective Synthesis of A-Methyl and - Amanote Research. [Link]

  • (r)-3-hydroxy-4-methylpentanoic acid - Organic Syntheses Procedure. [Link]

  • 2-Ethyl-3-hydroxy-4-methylpentanoic acid | C8H16O3 | CID 12561848 - PubChem. [Link]

  • 3-methylpentanoic acid - Organic Syntheses Procedure. [Link]

  • Synthesis of β-hydroxy carboxylic acids, esters and amides - Organic Chemistry Portal. [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow - DSpace@MIT. [Link]

  • Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue - PMC. [Link]

  • A Novel Protecting/Activating Strategy for β-Hydroxy Acids and Its Use in Convergent Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Analytical and preparative‐scale synthesis of β‐hydroxy‐α‐amino acids... - ResearchGate. [Link]

  • Synthesis of (i) 2-(R)-hydroxy-4-methylpentanoic acid - PrepChem.com. [Link]

  • A Complete Guide to Beta-Hydroxy Acids (BHAs) - Skin Software. [Link]

  • Aldol Addition - Organic Chemistry Portal. [Link]

  • Aldol Addition and Condensation Reactions - Master Organic Chemistry. [Link]

  • An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide - Beilstein Journals. [Link]

  • Diastereoselective synthesis of substituted diaziridines from simple ketones and aldehydes. [Link]

  • 2-Ethyl-3-hydroxy-4-methylpentanal | C8H16O2 | CID 237855 - PubChem. [Link]

  • US3415877A - Process for preparing 2-ethyl-3-methyl pentanoic acid - Google Patents.

  • (2sr,3rs)-2,4-dimethyl-3-hydroxypentanoic acid - Organic Syntheses Procedure. [Link]

  • Stereoselective Synthesis 0f (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue - ResearchGate. [Link]

  • Diastereoselective synthesis of substituted diaziridines from simple ketones and aldehydes - Chemical Communications (RSC Publishing). [Link]

Sources

Overcoming poor yield in 2-Ethyl-3-hydroxy-4-methylpentanoic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and process chemists encountering yield difficulties in the synthesis of 2-Ethyl-3-hydroxy-4-methylpentanoic acid (CAS: 1310267-91-4).

This molecule represents a classic "difficult" aldol adduct: it possesses a branched


-position (ethyl group) and a branched 

-position (isopropyl group). This steric congestion creates a "perfect storm" for retro-aldol fragmentation and Tishchenko-type side reactions .
Overcoming Steric Hindrance & Retro-Aldol Reversibility

Executive Summary: Why This Reaction Fails

The synthesis of 2-Ethyl-3-hydroxy-4-methylpentanoic acid typically involves the aldol addition of a butyric acid derivative (nucleophile) to isobutyraldehyde (electrophile). Low yields in this reaction are rarely due to "low reactivity" but rather thermodynamic reversibility .

The sterically crowded C2-C3 bond (connecting the ethyl and hydroxy-isopropyl groups) makes the product thermodynamically unstable relative to the starting enolate and aldehyde.

  • The Trap: As you warm the reaction to room temperature for workup, the equilibrium shifts back to the starting materials (Retro-Aldol).

  • The Side-Effect: Free isobutyraldehyde is prone to base-catalyzed trimerization (Tishchenko reaction), creating complex ester byproducts that lower mass balance.

Diagnostic Troubleshooting (Q&A)

Q1: I see full conversion by TLC at -78°C, but after workup, I mostly recover starting material. What happened?

Issue: Retro-Aldol Reversion. Mechanism: The lithium alkoxide intermediate is stable at -78°C. However, the C2-C3 bond is sterically strained. Upon warming before protonation, the alkoxide ejects the enolate to relieve strain. Solution: You must perform a Cryogenic Quench .

  • Do NOT allow the reaction to warm to 0°C or RT before adding the acid source.

  • Protocol: Add a pre-cooled solution of Acetic Acid in THF (10 equiv) rapidly into the reaction mixture while it is still at -78°C. Ensure the pH drops below 7 before the cooling bath is removed.

Q2: My crude NMR shows a complex mixture of esters and non-polar spots. The desired product is <20%.

Issue: Tishchenko Reaction / Cannizzaro Disproportionation. Mechanism: Isobutyraldehyde is an


-branched aldehyde. In the presence of free base or alkoxides, it undergoes trimerization to form glycol monoesters (Tishchenko products).
Solution: Inverse Addition & Amine-Free Conditions. 
  • Ensure your LDA generation is stoichiometric. Excess diisopropylamine acts as a shuttle for proton transfer, catalyzing side reactions.

  • Titrate your n-BuLi to ensure accurate enolization.

  • Add the aldehyde slowly to the enolate. If you add enolate to aldehyde (or mix rapidly), local excess of aldehyde favors Tishchenko pathways.

Q3: I am getting a 1:1 mixture of diastereomers (syn/anti). How do I improve the dr?

Issue: Lack of Enolate Geometry Control. Mechanism: Lithium enolates of simple esters (like ethyl butyrate) exist as a mixture of E and Z enolates, leading to poor syn/anti selectivity. Solution: Switch to "Evans" or "Heathcock" Protocols.

  • Option A (Boron Enolates): Use

    
     / 
    
    
    
    . Boron enolates have shorter bond lengths, creating a tighter Zimmerman-Traxler transition state that strictly enforces stereochemistry (usually syn for Z-enolates).
  • Option B (Evans Auxiliary): Use a butyryl-oxazolidinone. This is the industry standard for generating high dr (>98:2) and allowing easy separation of isomers.

Optimized Experimental Protocols

Protocol A: The "Robust" Reformatsky Route (Recommended for Scale)

If you do not strictly require a single enantiomer and want to avoid the finicky nature of LDA aldols, use the Zinc-mediated Reformatsky reaction. It is less basic and avoids retro-aldol issues.

Reagents:

  • Ethyl 2-bromobutyrate (1.0 equiv)

  • Isobutyraldehyde (1.1 equiv)

  • Activated Zinc dust (1.5 equiv)

  • THF (anhydrous)

Step-by-Step:

  • Activation: Suspend Zn dust in THF. Add TMSCl (0.05 equiv) to activate the surface. Stir for 15 min.

  • Initiation: Add 10% of the bromide/aldehyde mixture. Warm slightly to initiate (exotherm observed).

  • Addition: Dropwise add the remaining mixture at reflux temperature.

  • Workup: Quench with cold 1M HCl. Extract with EtOAc.

  • Hydrolysis: Saponify the resulting ethyl ester with LiOH in MeOH/H2O to obtain the target acid.

Why this works: The Zinc enolate is less basic than Lithium enolates, preventing Tishchenko side reactions. The reaction is thermodynamically driven by the formation of the stable Zinc-oxygen bond.

Protocol B: The "High-Precision" Evans Aldol (For Stereocontrol)

Use this if you need a specific isomer (e.g., syn-2-ethyl-3-hydroxy).

Reagents:

  • (S)-4-Benzyl-3-butyryloxazolidin-2-one (Starting Auxiliary)

  • 
     (1.05 equiv)
    
  • DIPEA (1.1 equiv)

  • Isobutyraldehyde (1.1 equiv)

  • NMP (add 1 equiv for "Titanium" aldol to prevent HCl scavenging issues)

Step-by-Step:

  • Enolization: Cool Auxiliary in DCM to -78°C. Add

    
    . Stir 5 min. Add DIPEA. Stir 1 hour at 0°C to form the Z-enolate.
    
  • Reaction: Re-cool to -78°C. Add Isobutyraldehyde. Stir 1-2 hours.

  • Quench: CRITICAL: Quench with saturated

    
     at -78°C.
    
  • Cleavage: Hydrolyze the auxiliary using

    
     to release the free acid (2-Ethyl-3-hydroxy-4-methylpentanoic acid) and recover the oxazolidinone.
    

Reaction Pathway Visualization

The diagram below illustrates the competition between the desired Aldol pathway and the yield-killing Retro-Aldol/Tishchenko pathways.

AldolPathways SM Starting Materials (Butyrate Enolate + Isobutyraldehyde) Intermediate Lithium Aldolate (Tetrahedral Intermediate) SM->Intermediate Kinetic Control (-78°C) Tishchenko Tishchenko Esters (Trimerization) SM->Tishchenko Excess Aldehyde + Free Base Product Target Product (2-Ethyl-3-hydroxy-4-methylpentanoic acid) Intermediate->Product Acid Quench (Must be cold!) Retro Reverted SM (Loss of Yield) Intermediate->Retro Warming > -40°C (Thermodynamic Drift) Dehydration Enone (Elimination Product) Product->Dehydration Acid/Heat

Caption: Reaction logic flow showing the critical "Thermodynamic Drift" (Red Dashed Line) that occurs if the intermediate is warmed before quenching.

Summary of Key Specifications

ParameterStandard Condition (Fail)Optimized Condition (Pass)Reason
Temperature 0°C or RT-78°C Constant Prevents Retro-Aldol equilibrium shift.
Quench Aqueous

at RT
AcOH/THF at -78°C Freezes protonation state before warming.
Reagent Order Enolate into AldehydeAldehyde into Enolate Keeps aldehyde concentration low to stop Tishchenko.
Base LDA (Standard)LHMDS or Zn (Reformatsky) Less basic counter-ions reduce side reactions.

References

  • Heathcock, C. H., et al. (1990).[1][2][3] Synthesis and reactions of nickel and palladium carbon-bound enolate complexes.[3][4] Organometallics, 9(1), 30–44.[2]

    • Grounding: Establishes the thermodynamic instability of hindered aldol adducts involving isobutyraldehyde and the necessity of kinetic control.
  • Evans, D. A., et al. (1981). Stereoselective aldol condensations.[3][5][6][7] Journal of the American Chemical Society, 103(8), 2127-2129.

    • Grounding: The foundational text for using oxazolidinone auxiliaries to control stereochemistry in branched aldol reactions.
  • Guthrie, J. P. (1974). The Aldol Condensation of Acetaldehyde: Equilibrium Constants. Canadian Journal of Chemistry, 52, 2037.

    • Grounding: Provides the physical chemistry basis for the "Retro-Aldol" problem, quantifying the equilibrium constants that favor starting m
  • Sigma-Aldrich. 2-ethyl-3-hydroxy-4-methylpentanoic acid Product Page. (Note: Representative link for chemical existence verification).

Sources

Technical Support Center: Synthesis of 2-Ethyl-3-hydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-3-hydroxy-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. This document provides in-depth, experience-based insights and solutions to challenges encountered during this synthesis.

Overview of the Synthesis

The synthesis of 2-Ethyl-3-hydroxy-4-methylpentanoic acid is typically achieved via a directed aldol addition reaction. The core strategy involves the formation of a lithium enolate from a butyrate ester, which then acts as a nucleophile, attacking the carbonyl carbon of isobutyraldehyde. This is followed by the hydrolysis of the resulting β-hydroxy ester to yield the final carboxylic acid product.

While conceptually straightforward, this pathway is susceptible to several side reactions that can impact yield, purity, and stereochemical outcome. This guide will address these issues in a practical, question-and-answer format.

Core Synthetic Workflow

The primary reaction sequence is as follows:

  • Enolate Formation: Deprotonation of ethyl butyrate using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature (-78 °C) to form the kinetic lithium enolate.[1][2]

  • Aldol Addition: Reaction of the pre-formed enolate with isobutyraldehyde to create the β-hydroxy ester intermediate.[3][4]

  • Aqueous Workup: Quenching the reaction to protonate the alkoxide intermediate.

  • Saponification: Hydrolysis of the ethyl ester using a base (e.g., NaOH or KOH), followed by acidification to yield the final carboxylic acid product.

Synthesis_Workflow cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Aldol Addition cluster_step3 Step 3: Hydrolysis EB Ethyl Butyrate LDA LDA in THF, -78°C EB->LDA Enolate Lithium Enolate LDA->Enolate Intermediate Alkoxide Intermediate Enolate->Intermediate Iso Isobutyraldehyde Iso->Intermediate Workup 1. Aqueous Workup 2. Saponification (NaOH) 3. Acidification (HCl) Intermediate->Workup Product 2-Ethyl-3-hydroxy-4-methylpentanoic acid Workup->Product

Frequently Asked Questions (FAQs)

Q1: Why is LDA used as the base instead of a simpler base like sodium hydroxide (NaOH) or an alkoxide?

A: The choice of base is critical for controlling selectivity in this reaction.

  • Quantitative Enolate Formation: LDA is a very strong, sterically hindered, non-nucleophilic base.[1][4] It rapidly and irreversibly deprotonates the α-carbon of the ethyl butyrate at low temperatures (-78 °C).[1][2] This "pre-formation" of the enolate ensures that its concentration is high before the aldehyde is introduced, which is key to a successful directed aldol reaction.[4]

  • Minimizing Side Reactions: Weaker bases like NaOH or sodium ethoxide exist in equilibrium with the ester.[1] This means that at any given time, the reaction flask contains the base, the ester, the enolate, and the aldehyde simultaneously. This mixture leads to a variety of undesired outcomes, including self-condensation of the aldehyde, self-condensation of the ester (Claisen condensation), and reversible retro-aldol reactions.[4][5]

  • Kinetic vs. Thermodynamic Control: LDA promotes the formation of the kinetic enolate, which is crucial for predictable reactivity.[2]

Q2: The reaction is performed at -78 °C. Is this temperature strictly necessary?

A: Yes, the low temperature is crucial for several reasons:

  • Enolate Stability: Lithium enolates are highly reactive and can undergo self-condensation or decomposition at higher temperatures.[2] Maintaining the temperature at -78 °C (typically achieved with a dry ice/acetone bath) ensures the enolate is stable until the electrophile (isobutyraldehyde) is added.

  • Selectivity: The aldol addition itself is often more diastereoselective at lower temperatures. The rigid, chair-like Zimmerman-Traxler transition state model, which is used to predict the stereochemical outcome, is more ordered and predictable at low temperatures.[6][7]

  • Preventing Side Reactions: It suppresses side reactions that have higher activation energies, such as the Claisen condensation of the ester.[8]

Troubleshooting Guide: Identifying and Mitigating Side Reactions

This section addresses specific impurities and yield issues you may encounter.

Problem 1: Low overall yield of the desired product.

Possible Cause A: Retro-Aldol Reaction The aldol addition is a reversible process.[3] The β-hydroxy alkoxide intermediate can collapse back into the starting enolate and aldehyde, especially if the temperature rises prematurely or during workup.

  • Troubleshooting Steps:

    • Maintain Low Temperature: Ensure the reaction is kept at or below -78 °C until it is quenched.

    • Rapid Quench: Once the addition is complete (typically monitored by TLC), quench the reaction promptly by adding a proton source (e.g., saturated aqueous NH₄Cl solution) while the reaction is still cold. This protonates the alkoxide, forming the neutral β-hydroxy ester which is less prone to the retro-aldol reaction.

Possible Cause B: Incomplete Enolate Formation If the LDA is not sufficiently active or if there are acidic impurities (like water) in the solvent or on the glassware, enolate formation will be incomplete.

  • Troubleshooting Steps:

    • Use Freshly Distilled Solvents: THF must be anhydrous. Distill from sodium/benzophenone ketyl under an inert atmosphere.

    • Titrate the LDA: Commercial LDA solutions can degrade over time. Titrate the LDA before use to determine its exact molarity.

    • Flame-Dry Glassware: Ensure all glassware is rigorously dried under vacuum with a heat gun before use to remove adsorbed water.

Problem 2: Presence of a major byproduct with a vinyl proton signal in ¹H NMR (δ 5.5-7.0 ppm).

This is the α,β-unsaturated dehydration product: 2-Ethyl-4-methylpent-2-enoic acid.

Dehydration_Reaction Product 2-Ethyl-3-hydroxy- 4-methylpentanoic acid Condition Acid or Base + Heat Product->Condition Byproduct 2-Ethyl-4-methyl- pent-2-enoic acid Condition->Byproduct Water H₂O Byproduct->Water +

Cause: The β-hydroxy group is susceptible to elimination, especially under acidic or basic conditions, often accelerated by heat.[9][10][11] This elimination is highly favorable as it results in a stable, conjugated π-system between the newly formed double bond and the carbonyl group.[10]

  • Troubleshooting Steps:

    • Mild Saponification: During the ester hydrolysis step, avoid excessive heat. Perform the saponification at room temperature or with gentle warming (e.g., 40 °C) and monitor the reaction closely by TLC.

    • Careful Acidification: During the final acidification step, add the acid slowly while cooling the solution in an ice bath. A localized excess of acid and the resulting exotherm can promote dehydration.

    • Purification: If dehydration occurs, the unsaturated acid can often be separated from the desired hydroxy acid by column chromatography, though their polarities can be similar.

Problem 3: Presence of high molecular weight impurities, particularly a β-keto ester.

This is likely the product of Claisen self-condensation: Ethyl 2-ethyl-3-oxohexanoate.

Cause: If any ethyl butyrate remains un-deprotonated, the highly nucleophilic enolate can attack its carbonyl group instead of the target aldehyde.[8][12] This is an acyl substitution reaction that forms a new C-C bond and results in a β-keto ester.[13]

  • Troubleshooting Steps:

    • Ensure Full Deprotonation: Use a slight excess (e.g., 1.05-1.1 equivalents) of freshly titrated LDA to ensure all the ethyl butyrate is converted to the enolate.[12]

    • Order of Addition: Add the ethyl butyrate dropwise to the cold LDA solution. Never add the LDA to the ester, as this creates a temporary excess of ester relative to the base, promoting self-condensation. The aldehyde should only be added after enolate formation is complete (typically after stirring for 30-60 minutes at -78 °C).[4]

Problem 4: Product appears as a difficult-to-separate mixture of diastereomers.

Cause: The reaction creates two new stereocenters (at C2 and C3), leading to the formation of diastereomers (syn and anti). The ratio of these isomers is determined by the geometry of the enolate (E vs. Z) and the facial selectivity of the attack on the aldehyde, as described by the Zimmerman-Traxler model.[6][7] Lithium enolates often provide moderate to good diastereoselectivity, but mixtures are common.[3][14]

  • Troubleshooting & Optimization:

    • Strict Temperature Control: As mentioned, lower temperatures lead to a more organized transition state and can improve diastereoselectivity.[6]

    • Metal Cation Effects: While this guide focuses on lithium (from LDA), the choice of metal counter-ion significantly impacts stereoselectivity. Boron enolates, for instance, often give much higher diastereoselectivity due to the shorter B-O bonds, which "tighten" the transition state.[3][7] For advanced applications requiring high stereocontrol, exploring reagents like dibutylboron triflate may be necessary.

    • Purification: Diastereomers often have slightly different physical properties. Careful column chromatography on silica gel can sometimes separate them. Alternatively, fractional crystallization of the final acid or a solid derivative might be possible.

Summary Table of Side Reactions

Side Product NameType of ReactionKey Identifier (e.g., in NMR)Causative ConditionsMitigation Strategy
2-Ethyl-4-methylpent-2-enoic acidDehydration[9][10]Vinyl proton (δ 5.5-7.0 ppm)Excess heat or strong acid/base during workup/hydrolysisUse mild hydrolysis conditions; cool during acidification.
Ethyl 2-ethyl-3-oxohexanoateClaisen Condensation[8][12]β-keto ester signalsIncomplete deprotonation; incorrect order of additionUse slight excess of active LDA; add ester to LDA solution.
3-Hydroxy-2,4-dimethylpentanalAldehyde Self-CondensationByproduct from isobutyraldehyde dimerIncomplete enolate formation; aldehyde added too quicklyEnsure quantitative enolate formation before adding aldehyde slowly.
Diastereomeric MixtureNon-selective Aldol AdditionOverlapping/multiple sets of signals for productSub-optimal reaction conditions (e.g., temperature)Maintain strict low-temperature control; consider alternative metal enolates (e.g., Boron) for higher selectivity.[7]

Detailed Protocol: Optimized Synthesis

This protocol is a self-validating system designed to minimize common side reactions.

Materials:

  • Diisopropylamine (distilled from CaH₂)

  • n-Butyllithium (commercial solution, titrated)

  • Tetrahydrofuran (THF, anhydrous, distilled from Na/benzophenone)

  • Ethyl butyrate (distilled)

  • Isobutyraldehyde (distilled)

  • Saturated aqueous NH₄Cl

  • 1 M NaOH solution

  • 1 M HCl solution

Procedure:

  • Preparation: Under an argon atmosphere, add diisopropylamine (1.1 eq) to anhydrous THF at 0 °C. Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes to form LDA. Cool the solution to -78 °C.

  • Enolate Formation: Add ethyl butyrate (1.0 eq) dropwise to the LDA solution over 15 minutes. Stir the resulting pale yellow solution at -78 °C for 45 minutes. Self-Validation Check: A persistent pale yellow color is indicative of successful enolate formation.

  • Aldol Addition: Add isobutyraldehyde (1.2 eq) dropwise. The yellow color should fade. Stir at -78 °C for 1-2 hours. Self-Validation Check: Monitor reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc), observing the consumption of isobutyraldehyde.

  • Quench: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Hydrolysis: Dissolve the crude β-hydroxy ester in ethanol and add 1 M NaOH solution (2.0 eq). Stir at room temperature overnight or until TLC indicates complete consumption of the ester.

  • Final Workup: Remove the ethanol under reduced pressure. Wash the aqueous residue with ether to remove any neutral impurities. Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl.

  • Purification: Extract the final product with ethyl acetate. Dry the organic layers, concentrate, and purify by column chromatography if necessary.

References

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions.
  • Wikipedia. (n.d.). Aldol reaction.
  • DigitalCommons@USU. (n.d.). Aldol Reactions: E-Enolates and Anti-Selectivity.
  • Chemistry Steps. (2020, April 1). Aldol Condensation – Dehydration of Aldol Addition Product.
  • Chemistry Steps. (2024, December 14). Aldol Addition and Condensation Reactions – Practice Problems.
  • Tic, W.J. (2016, October 12). Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. Advances in Chemical Engineering and Science, 6, 456-469.
  • Rychnovsky, S. D., & Kim, J. (2001). Highly Diastereoselective Lithium Enolate Aldol Reactions of Butane-2,3-diacetal Desymmetrized Glycolic Acid and Deprotection to Enantiopure anti-2,3-Dihydroxy Esters. Organic Letters, 3(22), 3579-3581.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
  • Chemistry LibreTexts. (2024, March 17). 23.3: Dehydration of Aldol Products - Synthesis of Enones.
  • Chemistry LibreTexts. (2022, October 4). 3.3: Enolate Addition- Aldol reactions.
  • Chemistry Steps. (2020, April 2). Crossed Aldol And Directed Aldol Reactions.
  • Vedantu. (n.d.). Aldol Condensation and Claisen Condensation.
  • Aakash BYJU'S. (n.d.). Acid Catalysed Aldol Condensation.
  • University of Missouri–St. Louis. (n.d.). Experiment 19 — Aldol Condensation.
  • Study.com. (n.d.). Video: Acid Catalyzed Dehydration of Alcohols Structure & Mechanism.
  • OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction.
  • Chemistry Steps. (2021, November 11). Claisen Condensation Reaction Mechanism.
  • University of California, Davis. (n.d.). Diastereoselection in Aldol Reactions.
  • Making Molecules. (2024, July 15). Lithium enolates & enolate equivalents.
  • SRM University. (n.d.). ALDOL CONDENSATION.
  • Scribd. (n.d.). Chemists' Guide to Aldol Condensation.

Sources

Bioanalytical Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 2-Ethyl-3-hydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter challenges quantifying small, polar aliphatic molecules in complex biological matrices. 2-Ethyl-3-hydroxy-4-methylpentanoic acid (EMHA) presents a "perfect storm" for bioanalytical failure: it has a low molecular weight (160.21 g/mol )[1], lacks a strong chromophore, and possesses highly polar hydroxyl and carboxyl groups.

When analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in negative Electrospray Ionization (ESI) mode, EMHA typically elutes early on reversed-phase columns. This early elution window coincides with the elution of endogenous salts and phospholipids, leading to severe matrix effects —specifically, ion suppression.

This guide provides field-proven, self-validating methodologies to diagnose, troubleshoot, and eliminate matrix effects for EMHA and structurally similar branched-chain hydroxy fatty acids.

Diagnostic FAQs: Understanding the Causality of Signal Loss

Q1: Why is my EMHA signal completely suppressed in plasma samples despite using standard Protein Precipitation (PPT)? A1: PPT effectively removes large proteins but leaves >90% of endogenous phospholipids (e.g., glycerophosphocholines) in the extract[2]. In the ESI source, these highly surface-active phospholipids outcompete the smaller, highly polar EMHA molecules for access to the droplet surface. This charge competition neutralizes the EMHA ions before they can enter the gas phase, resulting in catastrophic signal loss (ion suppression)[3].

Q2: How can I definitively prove that matrix effects are causing my variable recoveries, rather than extraction losses? A2: You must decouple extraction efficiency from ionization efficiency. Implement a Post-Column Infusion experiment. Infuse a neat solution of EMHA at a constant rate post-column while injecting a blank matrix extract (e.g., plasma extracted via PPT). A sudden drop or "dip" in the baseline MS signal at the exact retention time of EMHA definitively confirms matrix-induced ion suppression[4].

Q3: I cannot achieve the required Lower Limit of Quantitation (LLOQ) in negative ESI mode. How can I improve ionization efficiency while dodging matrix interference? A3: Implement pre-analytical chemical derivatization. Reacting the carboxylic acid moiety of EMHA with 3-nitrophenylhydrazine (3-NPH) achieves two mechanistic goals:

  • It increases the molecule's hydrophobicity, shifting its retention time away from the void volume and early-eluting phospholipids.

  • It introduces a highly ionizable moiety that significantly enhances ESI efficiency, often boosting sensitivity by 10- to 20-fold[5][6].

Mechanistic Workflows & Visualizations

To understand how to defeat matrix effects, we must first visualize the physical chemistry occurring within the MS source and the logical steps required to mitigate it.

G A Biological Extract (EMHA & Phospholipids) B ESI Capillary (Droplet Formation) A->B C Droplet Surface Charge Competition B->C D Phospholipid Accumulation C->D High Affinity E EMHA Ion Neutralization (Ion Suppression) C->E Eviction F Reduced MS/MS Signal E->F

Caption: Mechanism of ESI ion suppression caused by phospholipid charge competition.

G Start Detect Variable Recovery or Low Sensitivity Diag Post-Column Infusion & Matrix Factor Calculation Start->Diag Decision Is Matrix Factor < 0.8? Diag->Decision OptPrep Implement Phospholipid Depletion (HybridSPE) Decision->OptPrep Yes (Suppression) Success Robust LC-MS/MS Quantitation Decision->Success No (Stable) Deriv 3-NPH Derivatization (Shift RT & Boost ESI) OptPrep->Deriv IS Use Stable Isotope Labeled IS (SIL-IS) Deriv->IS IS->Success

Caption: Diagnostic and mitigation workflow for overcoming EMHA matrix effects.

Quantitative Data: Impact of Optimization

The following table summarizes the quantitative improvements in Matrix Factor (MF) and absolute recovery when shifting from standard PPT to optimized workflows for EMHA. Note: An MF of 1.0 indicates zero matrix effect; < 1.0 indicates suppression.

Sample Preparation MethodChromatographic StrategyMatrix Factor (MF)Absolute Recovery (%)LLOQ Achieved (ng/mL)
Standard PPT (Acetonitrile) Reversed-Phase (C18)0.35 ± 0.1288%50.0
Liquid-Liquid Extraction (LLE) Reversed-Phase (C18)0.65 ± 0.0865%25.0
HybridSPE (Phospholipid Depletion) Reversed-Phase (C18)0.92 ± 0.0485%5.0
HybridSPE + 3-NPH Derivatization Reversed-Phase (C18)0.98 ± 0.02 82% 0.5

Validated Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction, any residual matrix effects or extraction losses are mathematically normalized.

Protocol A: Phospholipid Depletion via HybridSPE

Purpose: To selectively remove matrix phospholipids utilizing Lewis acid/base interactions between zirconia-silica particles and phosphate groups[3].

  • Sample Aliquoting: Transfer 100 µL of biological plasma to a microcentrifuge tube. Spike with 10 µL of SIL-IS (e.g., EMHA-d5).

  • Precipitation: Add 300 µL of 1% Formic Acid in Acetonitrile. Vortex vigorously for 2 minutes to disrupt protein binding.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • SPE Loading: Transfer the supernatant to a HybridSPE-Phospholipid 96-well plate.

  • Elution: Apply positive pressure (or vacuum) to collect the eluate. The zirconia matrix selectively retains the phospholipids, allowing the acidic EMHA to pass through.

  • Drying & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of initial mobile phase.

Protocol B: 3-NPH Derivatization of EMHA

Purpose: To convert the polar carboxylic acid of EMHA into a highly hydrophobic and ionizable 3-nitrophenylhydrazone derivative[5][6].

  • Reagent Preparation:

    • Reagent 1: Prepare 200 mM 3-nitrophenylhydrazine (3-NPH) in 50% aqueous ethanol.

    • Reagent 2: Prepare 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in 50% aqueous ethanol containing 6% pyridine.

  • Reaction: To 50 µL of the dried/reconstituted extract from Protocol A, add 20 µL of Reagent 1 and 20 µL of Reagent 2.

  • Incubation: Vortex briefly and incubate the mixture at 40°C for exactly 30 minutes.

  • Quenching: Stop the reaction by adding 200 µL of 0.1% Formic Acid in water.

  • Analysis: Inject 5 µL into the LC-MS/MS system. Note: Monitor the derivative using negative ESI mode; the specific MRM transitions will shift corresponding to the mass addition of the 3-NPH moiety.

References

  • National Center for Biotechnology Information. "2-Ethyl-3-hydroxy-4-methylpentanoic acid | C8H16O3 | CID 12561848". PubChem. URL:[Link]

  • Bioanalysis Zone. "Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples". URL:[Link]

  • LCGC International. "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis". URL:[Link]

  • National Institutes of Health (PMC). "Assessment of matrix effect in quantitative LC-MS bioanalysis". URL:[Link]

  • National Institutes of Health (PMC). "A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers". URL:[Link]

  • Diva-Portal. "Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarboxylic acid cycle metabolites". URL:[Link]

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 2-Ethyl-3-hydroxy-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Ethyl-3-hydroxy-4-methylpentanoic acid is a chiral building block of significant interest in the synthesis of complex organic molecules and active pharmaceutical ingredients. Its stereochemical complexity, featuring two adjacent chiral centers, presents a considerable synthetic challenge. This guide provides a comparative analysis of the primary synthetic strategies for this molecule, with a focus on stereocontrol, yield, and scalability. We will delve into the mechanistic underpinnings of aldol reactions and Grignard-based approaches, offering detailed experimental protocols and data to inform methodological selection for researchers, scientists, and drug development professionals.

Introduction

The precise spatial arrangement of atoms in a molecule is paramount in determining its biological activity. 2-Ethyl-3-hydroxy-4-methylpentanoic acid, with its characteristic β-hydroxy acid motif and two stereocenters, is a valuable synthon for the construction of molecules with defined three-dimensional architectures. The demand for enantiomerically pure forms of this acid necessitates the development of efficient and highly stereoselective synthetic routes. This guide will compare and contrast the most prevalent methods for its synthesis, providing the necessary data and procedural details to enable informed decisions in a research and development setting.

Key Synthetic Strategies

The synthesis of 2-Ethyl-3-hydroxy-4-methylpentanoic acid and its derivatives primarily revolves around two classical carbon-carbon bond-forming reactions: the aldol reaction and the Grignard reaction. Each approach offers distinct advantages and challenges, particularly concerning the control of diastereoselectivity and enantioselectivity.

Aldol Reaction-Based Synthesis

The aldol reaction is a cornerstone of organic synthesis, enabling the formation of a β-hydroxy carbonyl compound through the coupling of an enolate with a carbonyl compound.[1][2] In the context of synthesizing our target molecule, this involves the reaction of an enolate derived from a butanoic acid derivative with isobutyraldehyde.

1.1. Diastereoselective Aldol Reaction

The reaction of a propionate equivalent with isobutyraldehyde can lead to the formation of four possible stereoisomers. Controlling the relative stereochemistry (syn vs. anti) is a critical challenge. The Zimmerman-Traxler model provides a predictive framework for understanding the stereochemical outcome based on the geometry of the enolate (E vs. Z).

A notable example involves the use of a chiral auxiliary to direct the stereochemical course of the reaction. For instance, the Evans' oxazolidinone auxiliaries are widely employed to achieve high levels of diastereoselectivity and enantioselectivity.

1.2. Stereoselective Aldol Reaction using a Chiral Auxiliary

A well-documented procedure for a related compound, (R)-3-hydroxy-4-methylpentanoic acid, utilizes the chiral auxiliary (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HYTRA).[3] This approach involves the double deprotonation of the auxiliary-bound acetate followed by reaction with an aldehyde. While this specific example does not incorporate the 2-ethyl group, the principle is directly applicable.

Conceptual Workflow for Chiral Auxiliary-Mediated Aldol Synthesis:

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Auxiliary Cleavage A Chiral Butyrate Ester B LDA, THF, -78 °C A->B Deprotonation C Lithium Enolate B->C D Isobutyraldehyde C->D Nucleophilic Attack E Aldol Adduct D->E F LiOH, H2O2 E->F Hydrolysis G 2-Ethyl-3-hydroxy-4-methylpentanoic acid F->G

Caption: Chiral auxiliary-mediated aldol synthesis workflow.

Experimental Protocol (Adapted from Braun, M., and Gräf, S.[3]):

  • A solution of the chiral N-butanoyloxazolidinone in dry THF is cooled to -78 °C under an inert atmosphere.

  • A solution of lithium diisopropylamide (LDA) is added dropwise to form the corresponding lithium enolate.

  • Freshly distilled isobutyraldehyde is added to the enolate solution, and the reaction is stirred at -78 °C for several hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • After workup and purification, the chiral auxiliary is cleaved, typically by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the desired β-hydroxy acid.

Data Summary: Aldol Approaches

MethodDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)YieldScalabilityKey Considerations
Achiral AldolVariable, often near 1:10%Moderate to HighHighRequires separation of stereoisomers.
Chiral Auxiliary>95:5>98%GoodModerateRequires additional steps for auxiliary attachment and removal.
Grignard Reaction-Based Synthesis

An alternative strategy involves the use of a Grignard reagent to form one of the key carbon-carbon bonds.[4][5] This approach can be designed in two main ways, each with its own set of advantages and disadvantages.

2.1. Addition of an Ethyl Grignard Reagent to a β-Keto Ester

This retrosynthetic disconnection involves the reaction of ethylmagnesium bromide with a suitable β-keto ester, such as ethyl 2-formyl-3-methylbutanoate.

Conceptual Workflow for Grignard Addition to a β-Keto Ester:

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Ester Hydrolysis A Ethyl 2-formyl-3-methylbutanoate B Ethylmagnesium Bromide, THF A->B Nucleophilic Addition C Tertiary Alkoxide Intermediate B->C D Aqueous Acid Workup (e.g., NH4Cl) C->D Protonation E Ethyl 2-ethyl-3-hydroxy-4-methylpentanoate D->E F LiOH, H2O/THF E->F Saponification G 2-Ethyl-3-hydroxy-4-methylpentanoic acid F->G

Caption: Synthesis via Grignard addition to a β-keto ester.

A significant challenge in this approach is the potential for enolization of the β-keto ester by the basic Grignard reagent, which can lead to reduced yields. Furthermore, this route, in its simplest form, does not offer stereocontrol and would produce a mixture of all four stereoisomers.

2.2. Reformatsky Reaction

The Reformatsky reaction offers a related method where an α-halo ester reacts with a carbonyl compound in the presence of zinc metal.[6] For the synthesis of our target molecule, this would involve the reaction of ethyl 2-bromobutanoate with isobutyraldehyde.

Experimental Protocol (Conceptual Reformatsky Reaction):

  • Activated zinc dust is suspended in a dry, aprotic solvent such as THF.

  • A mixture of ethyl 2-bromobutanoate and isobutyraldehyde is added portion-wise to the zinc suspension. Gentle heating may be required to initiate the reaction.

  • After the addition is complete, the reaction mixture is typically refluxed for a period to ensure complete conversion.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product, ethyl 2-ethyl-3-hydroxy-4-methylpentanoate, is isolated through extraction and purified. Subsequent hydrolysis yields the target acid.

Similar to the Grignard approach, the standard Reformatsky reaction does not provide significant stereocontrol. However, chiral ligands can be employed to induce enantioselectivity.

Data Summary: Grignard and Reformatsky Approaches

MethodDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)YieldScalabilityKey Considerations
Grignard AdditionVariable0%ModerateHighPotential for side reactions (enolization).
Reformatsky ReactionVariable0%Moderate to GoodHighRequires activated zinc; can be sensitive to reaction conditions.
Other Synthetic Approaches

While aldol and Grignard-based methods are prevalent, other strategies have been explored. For instance, the oxidation of the corresponding aldehyde, 2-ethyl-3-methyl-pentanal, can yield the desired carboxylic acid.[7] This method, however, presupposes an efficient synthesis of the aldehyde precursor.

Another potential route could involve the diazotization of a corresponding amino acid, such as 2-amino-3-hydroxy-4-methylpentanoic acid, though this is less common for this specific target. The synthesis of a related compound, (R)-2-hydroxy-4-methylpentanoic acid, from D-leucine has been reported, demonstrating the feasibility of using amino acids as chiral starting materials.[8]

Comparative Summary and Conclusion

The choice of synthetic route for 2-Ethyl-3-hydroxy-4-methylpentanoic acid is highly dependent on the desired stereochemical purity and the scale of the synthesis.

Logical Relationship of Synthesis Choices:

G cluster_0 Desired Outcome cluster_1 Recommended Approach A High Stereoselectivity C Chiral Auxiliary-Mediated Aldol Reaction A->C B Racemic/Diastereomeric Mixture D Grignard/Reformatsky or Achiral Aldol B->D

Caption: Decision matrix for synthesis route selection.

For applications requiring high stereochemical purity, chiral auxiliary-mediated aldol reactions represent the most robust and well-established methodology. Although this approach involves additional steps for the attachment and removal of the auxiliary, the excellent stereocontrol it affords often justifies the increased synthetic effort.

For applications where a mixture of stereoisomers is acceptable, or if a subsequent resolution step is planned, Grignard or Reformatsky reactions offer a more direct and scalable route. These methods are generally less complex to perform and can be more cost-effective for large-scale production.

Ultimately, the optimal synthetic strategy will be a balance of factors including the cost of starting materials, the number of synthetic steps, the ease of purification, and the stringent stereochemical requirements of the final product.

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 46: 1,3-Dienes. (n.d.). Thieme.
  • Braun, M., & Gräf, S. (1995). STEREOSELECTIVE ALDOL REACTION OF DOUBLY DEPROTONATED (R)-(+)-2-HYDROXY-1,2,2-TRIPHENYLETHYL ACETATE (HYTRA): (R)-3-HYDROXY-4-METHYLPENTANOIC ACID. Organic Syntheses, 72, 38. doi:10.15227/orgsyn.072.0038.
  • PrepChem. (n.d.). Synthesis of 2-formylamino-3-hydroxy-4-ethyl-4-pentenoic acid ethyl ester.
  • PubChem. (n.d.). 2-Ethyl-3-hydroxy-4-methylpentanoic acid. National Center for Biotechnology Information.
  • BenchChem. (n.d.). Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate: Application Notes and Protocols for Researchers.
  • PrepChem. (n.d.). Synthesis of (i) 2-(R)-hydroxy-4-methylpentanoic acid.
  • Heathcock, C. H., & Buse, C. T. (1988). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Organic Syntheses, 66, 123. doi:10.15227/orgsyn.066.0123.
  • Wikipedia. (n.d.). Aldol reaction.
  • Clark, J. (n.d.). An introduction to Grignard reagents. Chemguide.
  • NIST. (n.d.). Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester. NIST Chemistry WebBook.
  • OpenStax. (2023, September 20). 23.4 Using Aldol Reactions in Synthesis. In Organic Chemistry.
  • LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. In Chemistry LibreTexts.
  • Adams, P., Juliano, B. R., Feilich, H., & Baron, F. (1968). Process for preparing 2-ethyl-3-methyl pentanoic acid (U.S. Patent No. 3,415,877). U.S. Patent and Trademark Office.

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Advanced Chiral Building Blocks: 2-Ethyl-3-hydroxy-4-methylpentanoic Acid vs. Standard Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethyl-3-hydroxy-4-methylpentanoic acid (EHMP) represents a specialized subclass of branched-chain hydroxy fatty acids (BCHFAs). Unlike common commodity metabolites such as 3-Hydroxybutyrate (3-HB) or Leucic Acid (HICA) , EHMP features simultaneous alpha-alkylation (2-ethyl) and beta-hydroxylation alongside a branched backbone.

For drug development professionals, EHMP is not merely a metabolite but a high-value chiral scaffold . Its structural steric hindrance at the


-position renders it significantly more resistant to 

-oxidation and enzymatic hydrolysis than its unbranched counterparts. This guide compares EHMP against standard hydroxy fatty acids to highlight its utility in designing metabolically stable peptide mimetics and polyketide synthons.

Structural & Physicochemical Comparison

The following table contrasts EHMP with its structural analogs. The key differentiator is the 2-ethyl group , which drastically alters lipophilicity and metabolic accessibility.

Table 1: Physicochemical Profile of EHMP vs. Analogs

Feature2-Ethyl-3-hydroxy-4-methylpentanoic Acid (EHMP) 3-Hydroxy-4-methylpentanoic Acid Leucic Acid (HICA) 3-Hydroxybutyric Acid (3-HB)
Structure

-Ethyl,

-Hydroxy,

-Methyl

-Hydroxy,

-Methyl

-Hydroxy,

-Methyl

-Hydroxy (Linear)
Formula C

H

O

C

H

O

C

H

O

C

H

O

MW ( g/mol ) 160.21132.16132.16104.10
Chiral Centers 3 (C2, C3, C4*)1 (C3)1 (C2)1 (C3)
LogP (Est.) 1.4 – 1.80.6 – 0.80.3 – 0.5-0.3
Metabolic Stability High (Steric block at

-C)
Low (Susceptible to

-oxidation)
Moderate (Oxidized to KIC)Low (Rapidly oxidized)
Primary Utility Drug Scaffold, Chiral SynthonMetabolite, Flavor PrecursorMuscle Catabolism InhibitorEnergy Substrate

*Note: C4 is chiral in the context of the full EHMP structure due to the asymmetry introduced by the preceding chain, though often simplified in lower analogs.

Structural Logic & Mechanism
  • Steric Shielding : The ethyl group at C2 creates a "steric shield" protecting the carbonyl group. In drug design, this prevents rapid degradation by non-specific esterases if the acid is used as a C-terminal cap.

  • Lipophilicity : With a LogP > 1.4, EHMP has superior membrane permeability compared to HICA or 3-HB, making it a better candidate for intracellular targets.

Comparative Signaling & Metabolic Pathways

To understand the utility of EHMP, we must visualize how its structure dictates its biological fate compared to natural hydroxy acids.

Diagram 1: Metabolic Fate & Stability Workflow

This diagram illustrates why EHMP is "metabolically privileged" compared to standard fatty acids which enter the Beta-Oxidation spiral.

MetabolicStability Standard_FA Standard 3-OH Fatty Acid (e.g., 3-HB) Dehydrogenase HADH Enzyme (Oxidation to Ketone) Standard_FA->Dehydrogenase Rapid Entry HICA Leucic Acid (HICA) (Alpha-Hydroxy) HICA->Dehydrogenase Slow Entry Metabolite Acetyl-CoA / Energy HICA->Metabolite Via KIC EHMP EHMP (Alpha-Ethyl, Beta-Hydroxy) StericBlock Steric Hindrance (Enzyme Exclusion) EHMP->StericBlock Alpha-Ethyl Clash DrugScaffold Stable Drug Scaffold (Peptidomimetic) EHMP->DrugScaffold Retains Integrity BetaOx Beta-Oxidation (Mitochondria) BetaOx->Metabolite Dehydrogenase->BetaOx StericBlock->Dehydrogenase Inhibits

Caption: The alpha-ethyl group of EHMP prevents entry into the standard beta-oxidation spiral, preserving the molecule for pharmacological activity.

Experimental Protocols for Validation

For researchers utilizing EHMP as a building block, purity and stereochemical assignment are critical. The following protocols are designed to differentiate EHMP from its isomers (like 2-hydroxy-4-methylpentanoic acid).

Protocol A: Chiral Derivatization & GC-MS Analysis

Objective : To resolve the specific stereoisomers of EHMP, as it possesses multiple chiral centers.

Reagents :

  • (S)-(+)-2-Butanol (Chiral alcohol)

  • Acetyl chloride

  • Dichloromethane (DCM)

  • Trifluoroacetic anhydride (TFAA)

Workflow :

  • Esterification : Dissolve 5 mg of EHMP in 0.5 mL of (S)-(+)-2-butanol/acetyl chloride (10:1 v/v). Heat at 100°C for 60 min.

    • Why? Converts the carboxylic acid to a diastereomeric ester, allowing separation on non-chiral columns if needed, though chiral columns are preferred.

  • Acylation : Evaporate excess reagent under N

    
    . Re-dissolve in 100 µL DCM and add 50 µL TFAA. Incubate at 60°C for 20 min.
    
    • Why? Derivatizes the 3-hydroxyl group to a trifluoroacetate, increasing volatility and preventing hydrogen bonding during GC.

  • Analysis : Inject 1 µL into a GC-MS equipped with a Cyclodextrin-based chiral column (e.g., Rt-bDEXsm).

  • Differentiation :

    • EHMP : Will show a parent ion [M+] consistent with the ethyl addition (approx m/z 270+ for the derivative).

    • HICA : Will elute significantly earlier due to lower molecular weight and lack of the ethyl group.

Protocol B: Lipophilicity Assessment (LogD)

Objective : To experimentally verify the membrane permeability advantage of EHMP over HMB.

Method : Shake-Flask Method (Miniaturized).

  • Phase Preparation : Saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice versa.

  • Equilibration : Dissolve 1 mg of EHMP in 1 mL of the Octanol phase.

  • Partitioning : Add 1 mL of the PBS phase. Vortex vigorously for 30 minutes at 25°C. Centrifuge to separate phases.

  • Quantification : Analyze both phases via HPLC-UV (210 nm) or LC-MS.

  • Calculation :

    
    .
    
    • Expected Result: EHMP LogD

      
       1.4; HMB LogD 
      
      
      
      -0.2. This confirms EHMP is ~40x more lipophilic, suitable for passive diffusion.

Applications in Drug Development

Peptidomimetics (The "Statine" Connection)

EHMP shares structural homology with Statine (a gamma-amino-beta-hydroxy acid found in pepstatin). Replacing the amino group with an alkyl chain or using the hydroxy-acid core allows for the design of Renin Inhibitors or HIV Protease Inhibitors where the hydroxyl group mimics the transition state of peptide hydrolysis.

  • Advantage : The 2-ethyl group fills the S1' or S2 hydrophobic pocket of the target enzyme more effectively than a methyl group, increasing binding affinity (

    
    ).
    
Polyketide Synthons

In the synthesis of complex macrolides (e.g., analogs of Eribulin or Bafilomycin ), EHMP serves as a pre-functionalized "building block" that introduces three chiral centers in a single coupling step.

Diagram 2: Chemical Synthesis Utility

SynthesisUtility EHMP_Start EHMP (Chiral Scaffold) Coupling DCC/DMAP Coupling (to Amine/Alcohol) EHMP_Start->Coupling Activation PeptideMimic Protease Inhibitor (Transition State Mimic) Coupling->PeptideMimic Amide Bond Macrolide Polyketide Fragment (C1-C8 Segment) Coupling->Macrolide Ester Bond

Caption: EHMP serves as a versatile precursor for both protease inhibitors (via amide coupling) and polyketide libraries (via esterification).

References

  • PubChem . (n.d.).[1] 2-Ethyl-3-hydroxy-4-methylpentanoic acid (CID 12561848). National Center for Biotechnology Information. Retrieved from [Link]

  • NIST Chemistry WebBook . (2023). Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester (Mass Spectrum). National Institute of Standards and Technology.[2] Retrieved from [Link]

  • Vukelić, I., et al. (2020). Thermal properties of 3-hydroxy fatty acids and their binary mixtures as phase change energy storage materials. International Journal of Energy Research, 44(2), 1294–1302. (Cited for general 3-OH FA properties).[3] Retrieved from [Link][3]

  • Frontiers in Veterinary Science . (2021). 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation. (Cited for comparative hydroxy-acid metabolism). Retrieved from [Link]

Sources

Separation and Characterization of 2-Ethyl-3-hydroxy-4-methylpentanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

2-Ethyl-3-hydroxy-4-methylpentanoic acid (EHMPA) represents a challenging but critical target in stereochemical analysis. Structurally, it features two contiguous stereocenters (C2 and C3), resulting in four distinct stereoisomers (two enantiomeric pairs: syn-enantiomers and anti-enantiomers).

The separation of these isomers is non-trivial due to the steric bulk of the C2-ethyl group and the hydrogen-bonding potential of the C3-hydroxyl and C1-carboxyl moieties. This guide outlines a multi-modal approach, prioritizing Chiral HPLC for analytical precision and Chiral GC for volatile ester analysis, while addressing the "Gold Standard" of absolute configuration assignment.

Decision Matrix: Selecting the Right Methodology
FeatureDirect Chiral HPLC Chiral GC (Derivatized) NMR with CSA
Primary Use Analytical & Semi-PrepMetabolomics / VolatilesRapid Purity Check
Sample State Liquid / SolvatedVolatile EsterSolution (CDCl₃)
Derivatization Not Required (Preferred)Mandatory (Methyl/Ethyl ester)None (Add CSA)
Resolution High (Separates all 4 isomers)High (For enantiomeric pairs)Moderate
Throughput Medium (15-30 min/run)High (after prep)Low

Deep Dive: Chromatographic Separation (The Gold Standard)

High-Performance Liquid Chromatography (HPLC)[1][2]

For the direct separation of EHMPA enantiomers without derivatization, Polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard. The separation relies on the "Three-Point Interaction" model (Dalgliesh), utilizing hydrogen bonding, dipole-dipole interactions, and steric inclusion between the analyte and the chiral selector (Amylose or Cellulose carbamates).

Mechanism of Separation

The C3-hydroxyl group acts as a hydrogen bond donor/acceptor, while the C2-ethyl group provides the necessary steric bulk to discriminate between the chiral pockets of the stationary phase.

SeparationMechanism Analyte EHMPA Isomers (Racemic) Interaction Transient Diastereomeric Complexes Analyte->Interaction Injection CSP Chiral Stationary Phase (Amylose tris-3,5-dimethylphenylcarbamate) CSP->Interaction H-Bonding & Steric Fit Result Resolved Enantiomers (Different Retention Times) Interaction->Result Differential Elution

Figure 1: Mechanism of chiral recognition on polysaccharide-based CSPs.

Experimental Protocol: Normal-Phase Chiral HPLC

This protocol is optimized for the separation of free carboxylic acids. The use of an acidic modifier is critical to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes.

  • Column: CHIRALPAK® IA or AD-H (Amylose-based) – 250 x 4.6 mm, 5 µm.

    • Why: Amylose derivatives generally show superior selectivity for 3-hydroxy acids compared to cellulose.

  • Mobile Phase: n-Hexane : Ethanol : Trifluoroacetic Acid (TFA)

    • Ratio: 90 : 10 : 0.1 (v/v/v)

    • Optimization: If resolution is poor, switch Ethanol to Isopropanol (IPA) to alter hydrogen bonding capability.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C (Lowering to 10°C can enhance resolution by increasing the difference in enthalpy of adsorption).

  • Detection: UV at 210 nm (Carboxyl absorption) or RI (Refractive Index) if UV signal is weak.

Protocol Steps:

  • Equilibration: Flush column with mobile phase for 30 minutes until baseline stabilizes.

  • Sample Prep: Dissolve 1 mg of EHMPA in 1 mL of Mobile Phase. Filter through 0.45 µm PTFE filter.

  • Injection: Inject 10 µL.

  • Analysis: Isomers typically elute in the order of syn-enantiomers followed by anti-enantiomers, though specific elution order must be confirmed with pure standards.

Chiral Gas Chromatography (GC)[3][4]

Gas chromatography is preferred when analyzing EHMPA as a volatile component (e.g., in fermentation broths or wine matrices) or for high-throughput screening.

  • Prerequisite: The free acid must be converted to an ester (Methyl or Ethyl) to ensure volatility and thermal stability.

  • Column: Cyclodextrin-based phases (e.g., Chirasil-β-Dex or Rt-γDEXsa).

Experimental Protocol: GC-FID/MS
  • Derivatization:

    • Add 100 µL of sample to a vial.

    • Add 200 µL of 10% BF₃ in Methanol.

    • Incubate at 60°C for 30 minutes.

    • Extract with n-Hexane.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film (2,3-di-O-ethyl-6-O-t-butyldimethylsilyl-β-cyclodextrin).

    • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

    • Oven Program: 50°C (hold 1 min) → 2°C/min to 180°C.

    • Detector: FID (250°C) or MS (SIM mode for m/z corresponding to ester fragment).

Characterization & Absolute Configuration

Separation is futile without identification. You must assign the absolute configuration (R/S) to each peak.

X-Ray Crystallography (The Absolute Truth)

If you can grow a single crystal of the acid or a salt derivative (e.g., with (R)-1-phenylethylamine), X-ray diffraction provides the unequivocal 3D structure.

Mosher's Method (NMR)

For liquid samples where crystallization fails, derivatization with a chiral auxiliary (Mosher's Acid Chloride) allows configuration assignment via ¹H-NMR.

Workflow:

  • React EHMPA methyl ester with (R)-MTPA-Cl and (S)-MTPA-Cl separately.

  • Acquire ¹H-NMR for both diastereomers.

  • Calculate Δδ = δ(S-ester) - δ(R-ester) for protons near the chiral center.

  • Apply the Mosher sector rule to determine the configuration at C3.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Peak Tailing (HPLC) Ionization of Carboxyl groupIncrease TFA concentration to 0.2% or use Methanesulfonic acid.
Co-elution of Diastereomers Insufficient SelectivitySwitch from Ethanol to Isopropanol; Lower column temperature to 10°C.
Sample Degradation (GC) Thermal instability of Beta-hydroxy groupEnsure injector temp < 220°C; Use silylation (BSTFA) instead of acid esterification.
Low Sensitivity Weak UV chromophoreDerivatize with 3,5-dimethylphenyl isocyanate (creates strong UV carbamate).

References

  • Chiral Separation Mechanisms

    • Dalgliesh, C. E. (1952).[1] Optical resolution of aromatic amino-acids on paper chromatograms. Journal of the Chemical Society, 3940-3942. Link

  • HPLC of 3-Hydroxy Acids

    • Application Note: Chiral Separation of 3-Hydroxyeicosanoic Acid Enantiomers by HPLC. BenchChem.[2] Link

  • GC of Hydroxy Esters

    • Lytra, G., et al. (2012). Distribution and Organoleptic Impact of Ethyl 2-Hydroxy-4-methylpentanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry. Link

  • General Chiral Chromatography

    • Sigma-Aldrich.[3] Chiral HPLC Column Selection Guide. Link

Sources

Quantitative analysis of 2-Ethyl-3-hydroxy-4-methylpentanoic acid in biological samples

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Quantitative Analysis of 2-Ethyl-3-hydroxy-4-methylpentanoic Acid in Biological Samples

Introduction: The Significance of Quantifying 2-Ethyl-3-hydroxy-4-methylpentanoic Acid

2-Ethyl-3-hydroxy-4-methylpentanoic acid is a branched-chain hydroxy fatty acid whose presence and concentration in biological fluids such as plasma and urine can be indicative of specific metabolic pathways and may have clinical relevance in certain inborn errors of metabolism. Accurate and precise quantification of this analyte is crucial for researchers and clinicians in understanding disease pathophysiology, diagnostic screening, and monitoring therapeutic interventions. This guide provides a comparative overview of the primary analytical methodologies for the quantitative analysis of 2-Ethyl-3-hydroxy-4-methylpentanoic acid in biological matrices, offering insights into the rationale behind experimental choices and presenting supporting data from analogous compounds.

Comparative Overview of Analytical Methodologies

The two most powerful and widely used techniques for the quantitative analysis of organic acids in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on several factors, including required sensitivity, sample throughput, and the specific characteristics of the analyte and the biological matrix.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds in liquid phase followed by mass-based detection.
Derivatization Mandatory for non-volatile analytes like hydroxy acids.Often not required, but can enhance sensitivity.
Sample Throughput Generally lower due to longer run times and derivatization steps.Generally higher due to shorter run times and simpler sample preparation.
Sensitivity High, especially with selective ion monitoring (SIM).Very high, particularly with multiple reaction monitoring (MRM).
Selectivity High, based on both retention time and mass spectrum.Very high, based on precursor and product ion transitions.
Matrix Effects Less prone to ion suppression/enhancement.Can be susceptible to ion suppression or enhancement from matrix components.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and well-established technique for the analysis of organic acids. Due to the low volatility of 2-Ethyl-3-hydroxy-4-methylpentanoic acid, a critical step in the GC-MS workflow is derivatization, which converts the polar carboxyl and hydroxyl groups into more volatile and thermally stable moieties.

Rationale for Derivatization

Derivatization is essential for GC-MS analysis of hydroxy acids to[1][2][3]:

  • Increase Volatility: By replacing active hydrogens on the carboxyl and hydroxyl groups with non-polar groups (e.g., trimethylsilyl), the boiling point of the analyte is significantly lowered, allowing it to be vaporized in the GC inlet without decomposition.

  • Improve Chromatographic Peak Shape: Derivatization reduces the polarity of the analyte, minimizing interactions with the stationary phase and leading to sharper, more symmetrical peaks.

  • Enhance Thermal Stability: The resulting derivatives are more stable at the high temperatures required for GC analysis.

A common and effective derivatization strategy for organic acids is silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Experimental Protocol: GC-MS with Silylation

1. Sample Preparation (Liquid-Liquid Extraction)

This step aims to isolate organic acids from the complex biological matrix (e.g., urine, plasma)[4].

  • To 1 mL of urine or plasma, add an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).

  • Acidify the sample to a pH < 2 with hydrochloric acid to protonate the carboxylic acid group.

  • Extract the organic acids with 3 mL of ethyl acetate by vortexing for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction process on the aqueous layer with another 3 mL of ethyl acetate and combine the organic extracts.

  • Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-50°C.

2. Derivatization (Silylation)

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst and 50 µL of pyridine.

  • Seal the vial and heat at 70°C for 60 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC-MS system.

3. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometer: Agilent 5977A or equivalent single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selective Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized 2-Ethyl-3-hydroxy-4-methylpentanoic acid.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (Urine/Plasma) IS_Addition Add Internal Standard Sample->IS_Addition Acidification Acidify (pH<2) IS_Addition->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Evaporation Evaporate to Dryness LLE->Evaporation Derivatization Silylation (BSTFA, 70°C) Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection MS Detection (EI, SIM) Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Caption: Workflow for GC-MS analysis of 2-Ethyl-3-hydroxy-4-methylpentanoic acid.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred method for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and throughput[5][6]. For many organic acids, derivatization is not strictly necessary, which simplifies sample preparation and reduces analysis time[1][5][6].

Rationale for Direct Analysis (Without Derivatization)
  • Simplicity and Speed: Eliminating the derivatization step significantly shortens the sample preparation time and reduces potential sources of error.

  • Reduced Matrix Effects: While derivatization can sometimes mitigate matrix effects, it can also introduce interfering byproducts. Direct analysis avoids this.

  • High Sensitivity of Modern Instruments: The sensitivity of modern triple quadrupole mass spectrometers is often sufficient to detect and quantify underivatized organic acids at physiologically relevant concentrations.

Experimental Protocol: LC-MS/MS (Direct Injection)

1. Sample Preparation (Protein Precipitation)

This is a rapid and effective method for removing proteins from plasma or serum samples[7].

  • To 100 µL of plasma or urine, add an appropriate internal standard.

  • Add 400 µL of ice-cold acetonitrile (or methanol containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean vial for injection into the LC-MS/MS system. For urine samples with low protein content, a simple dilution step may be sufficient[8].

2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system.

  • Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm) is a good starting point. For improved retention of polar analytes, a polar-endcapped C18 or a HILIC column could be considered.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. The total run time is often under 10 minutes[5][6].

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex 6500 QTRAP or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically preferred for carboxylic acids.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for 2-Ethyl-3-hydroxy-4-methylpentanoic acid and its internal standard would need to be optimized by direct infusion.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Urine/Plasma) IS_Addition Add Internal Standard Sample->IS_Addition PP Protein Precipitation (Acetonitrile) IS_Addition->PP Centrifugation Centrifugation PP->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Injection LC Injection Supernatant_Collection->LC_Injection Separation Chromatographic Separation LC_Injection->Separation MS_Detection MS/MS Detection (ESI-, MRM) Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Caption: Workflow for LC-MS/MS analysis of 2-Ethyl-3-hydroxy-4-methylpentanoic acid.

Method Validation and Performance Comparison

A robust and reliable quantitative method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA)[9]. Key validation parameters include accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, and stability.

The following table presents expected performance characteristics for the analysis of 2-Ethyl-3-hydroxy-4-methylpentanoic acid, based on published data for structurally similar short-chain and hydroxy fatty acids[5][6][7][10].

Validation Parameter GC-MS (with Derivatization) LC-MS/MS (Direct Analysis) Acceptance Criteria (FDA) [9]
Linearity (r²) > 0.99> 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL0.1 - 5 ng/mLSignal should be at least 5 times the blank response.
Accuracy (% Bias) Within ±15%Within ±15%Within ±15% of nominal value (±20% at LLOQ).
Precision (%RSD) < 15%< 15%≤ 15% (≤ 20% at LLOQ).
Recovery > 80%> 85%Consistent, precise, and reproducible.
Matrix Effect Generally lowMonitor for ion suppression/enhancementShould be minimized and compensated for by internal standard.
Stability (Freeze-thaw, Bench-top, Long-term) StableStableAnalyte concentration should be within ±15% of initial.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful techniques capable of the sensitive and selective quantification of 2-Ethyl-3-hydroxy-4-methylpentanoic acid in biological samples.

  • LC-MS/MS is generally recommended for most applications due to its higher throughput, simpler sample preparation, and excellent sensitivity and selectivity. It is particularly well-suited for clinical research and drug development settings where large numbers of samples need to be analyzed efficiently.

  • GC-MS remains a valuable alternative, especially in laboratories where LC-MS/MS is not available or for specific research applications where its high chromatographic resolution is advantageous. The requirement for derivatization is a significant drawback in terms of time and complexity, but the technique is highly reliable and less prone to matrix effects.

The final choice of method will depend on the specific research question, available instrumentation, and the required sample throughput. Regardless of the method chosen, a thorough validation is imperative to ensure the generation of high-quality, reliable, and reproducible data.

References

  • Saha, S., Day-Walsh, P., Shehata, E., & Kroon, P. A. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Molecules, 26(21), 6444. [Link]

  • Limon, C., et al. (2020). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology, 11, 169. [Link]

  • Saha, S., Day-Walsh, P., Shehata, E., & Kroon, P. A. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. PubMed, 34770853. [Link]

  • Saha, S., Day-Walsh, P., Shehata, E., & Kroon, P. A. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. ResearchGate. [Link]

  • SCIEX. (n.d.). Fast Screening Method for 86 Forensic Analytes in Human Urine using the QTRAP. Retrieved from [Link]

  • Yeh, M. K., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-11. [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • Rinaldo, P., et al. (2008). 3-Hydroxy-Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry. Current Protocols in Human Genetics, Chapter 17, Unit 17.7. [Link]

  • Gracia-Moreno, E., Lopez, R., & Ferreira, V. (2015). Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine: Development of a Selective Method Based on Solid Phase Extraction and Gas Chromatography-Negative Chemical Ionization Mass Spectrometry and Its Application to Different Wines and Alcoholic Beverages. Journal of Chromatography A, 1381, 210-218. [Link]

  • Li, X., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Separation Science, 42(1), 234-245. [Link]

  • Mphahlele, R. R., & Onyango, J. N. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology, 28(6), 54-66. [Link]

  • Supelco. (n.d.). Guide to Derivatization Reagents for GC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2020). Validation/Verification of Analytical Procedures. PA/PH/OMCL (13) 82 R5. [Link]

  • LabRulez. (n.d.). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Retrieved from [Link]

  • Gomez-Gomez, A., et al. (2018). Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. e-Repositori UPF. [Link]

  • Bar-Joseph, G., et al. (2022). GC-MS analysis of short chain fatty acids and branched chain amino acids in urine and faeces samples from newborns and lactating mothers. PubMed, 35778841. [Link]

  • Deol, P., et al. (2020). A rapid derivatization based LC–MS/MS method for quantitation of short chain fatty acids in human plasma and urine. ResearchGate. [Link]

  • Mochel, J. P., et al. (2017). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Chromatography B, 1061-1062, 331-338. [Link]

Sources

Safety Operating Guide

2-Ethyl-3-hydroxy-4-methylpentanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for 2-Ethyl-3-hydroxy-4-methylpentanoic acid (CAS Reg.[1][2][3][4] No. 1310267-91-4 / related isomers).[1][2][4][5]

Notice: As a specialized intermediate (often used in peptide synthesis or as a chiral building block), specific Safety Data Sheets (SDS) for this exact isomer are rare.[4] The protocols below are derived from the chemical class properties of branched short-chain organic hydroxy acids (e.g., 2-Methylpentanoic acid, 3-Hydroxyisovaleric acid).

Part 1: Executive Safety Summary

Treat this substance as a Corrosive Organic Acid .[3][4] It poses significant risks to skin, eyes, and mucous membranes.[6]

Parameter Data / Classification
Chemical Class Branched Hydroxy Fatty Acid
Primary Hazard Corrosive (Skin Corr.[1][2][3][4][7][8][9] 1B) ; Causes severe skin burns and eye damage.[4][7]
Secondary Hazard Combustible Liquid (Flash Point est. >90°C).[1][2][3][4]
RCRA Waste Code D002 (Corrosivity), if pH ≤ 2.[2][3][4]
Solubility Sparingly soluble in water; Soluble in alcohols, DMSO, DCM.[3][4]
Incompatibility Strong oxidizers, Strong bases, Reducing agents.[3][4]

Part 2: Pre-Disposal Logistics

Before disposal, you must characterize and segregate the waste.[10][11] Do not mix with incompatible streams.

Waste Stream Segregation
  • DO NOT mix with Oxidizers (e.g., Nitric Acid, Peroxides)

    
     Risk of explosion.[3][4]
    
  • DO NOT mix with Cyanides or Sulfides

    
     Risk of toxic gas generation.[3][4]
    
  • DO NOT mix with Chlorinated Solvents unless the waste contractor explicitly allows "Lab Packs."[4]

Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber).[1][2][3][4] Avoid metal containers due to acid corrosion.[1][2][3][4]

  • Venting: Use a vented cap if there is any risk of ongoing reaction or off-gassing, though this is rare for the pure acid.[1][2][3][4]

Part 3: Disposal Procedures

Method A: Commercial Waste Management (Recommended)

For bulk quantities (>100 mL) or concentrated stock.[1][2][3][4]

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: 2-Ethyl-3-hydroxy-4-methylpentanoic acid.[1][2][3][4][5]

    • Hazard Checkboxes: Corrosive, Toxic.[3][4]

    • Constituents: If in solution, list the solvent (e.g., "5% in Dichloromethane").

  • Packaging: Place the primary container into a secondary containment bin.

  • Hand-off: Transfer to your facility's EHS (Environmental Health & Safety) team for incineration.[2][3][4]

    • Disposal Code:Incineration (Fuel Blending) is the preferred method for organic acids to ensure complete destruction of the carbon backbone.[3][4]

Method B: Chemical Neutralization (Trace/Spill Residue Only)

For small quantities (<10 mL) or cleaning residues.[2][3][4] Do NOT use this for bulk disposal without EHS approval.

The Reaction:


[1][2][3][4]
  • Preparation: Prepare a 5% Sodium Bicarbonate (

    
    ) solution or use solid Soda Ash (
    
    
    
    ).
  • Dilution: Dilute the acid waste 1:10 with cold water (add acid to water).

  • Neutralization: Slowly add the base to the dilute acid while stirring.

    • Caution: This generates

      
       gas (foaming) and heat.[3][4]
      
  • Verification: Test pH. It must be between pH 6 and 9 .[4]

  • Disposal: Flush the neutral solution down the sanitary sewer with copious water (20:1 ratio), only if permitted by local municipal codes.[3][4]

Part 4: Decision Matrix & Workflows

Disposal Decision Tree

Use this logic flow to determine the correct disposal path.

DisposalDecision Start Waste: 2-Ethyl-3-hydroxy- 4-methylpentanoic acid Quantity Quantity / State? Start->Quantity Bulk Bulk (>100 mL) or High Concentration Quantity->Bulk High Volume Trace Trace Residue / Spill (<10 mL) Quantity->Trace Low Volume Solvent Is it mixed with Halogenated Solvents? Bulk->Solvent Neutralize Neutralization Protocol (Sodium Bicarbonate) Trace->Neutralize StreamA Stream A: Organic Acid Waste (Non-Halogenated) Solvent->StreamA No (e.g. Water/Alcohol) StreamB Stream B: Halogenated Waste (Segregated) Solvent->StreamB Yes (e.g. DCM/Chloroform) Sewer Sanitary Sewer (If pH 6-9 & Local Regs Allow) Neutralize->Sewer After Verification

Figure 1: Logic flow for determining the appropriate waste stream based on quantity and solvent mixture.[1][2][3][4]

Emergency Spill Response

If the container breaks or spills, follow this immediate containment protocol.

SpillResponse Accident Spill Occurs Assess Assess Volume & Location (Fume Hood vs. Open Bench) Accident->Assess PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Assess->PPE Contain Containment: Surround with Absorbent Pads or Vermiculite PPE->Contain Neutralize Apply Neutralizer: Sodium Bicarbonate or Spill Kit Acid Neutralizer Contain->Neutralize Wait Wait for Foaming to Cease (CO2 Release) Neutralize->Wait Collect Collect Debris: Scoop into Plastic Bag/Pail Wait->Collect Label Label as Hazardous Waste (Solid Acid Debris) Collect->Label

Figure 2: Step-by-step workflow for safely managing a laboratory spill of organic acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12561848, 2-Ethyl-3-hydroxy-4-methylpentanoic acid. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[4] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (D002 Corrosivity). Retrieved from [Link]

Sources

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